3-O-cis-p-Coumaroyltormentic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H54O7 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(1S,2S,4aR,6aR,6bS,10S,11S,12aS,14bR)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28?,29?,31-,32+,35+,36-,37-,38-,39+/m0/s1 |
InChI Key |
BZORLJPADUHVJE-IYNRFREZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Analysis of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a particular focus on its role in cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from several plant species, primarily within the Rosaceae and Primulaceae families. The principal documented natural sources include:
-
Aronia melanocarpa (Black Chokeberry): The berries of this plant are a significant source of this compound.[1]
-
Malus domestica (Apple): This compound is found in apples, and its production has also been demonstrated in callus cultures of various apple cultivars.
-
Lysimachia clethroides (Gooseneck Loosestrife): This medicinal plant has been identified as a source of this compound.
Quantitative Analysis
The concentration of this compound can vary depending on the plant source, cultivar, growing conditions, and the specific part of the plant being analyzed. While comprehensive quantitative data for this compound is still emerging in the literature, the following table summarizes the available information on the content of this and related triterpenoids in its primary natural sources.
| Natural Source | Plant Part | Compound | Concentration (% of dry weight, unless otherwise specified) | Reference |
| Malus domestica (callus culture) | Callus | This compound | 1% to 6% of the total weight of the mixture of (poly)hydroxylated pentacyclic triterpenes | |
| Aronia melanocarpa | Berries | Total Polyphenols | Up to 20 g/100 g d.w. in unripe fruits | |
| Aronia melanocarpa | Berries | Procyanidins | 10-15 g/100 g d.w. in unripe fruits | |
| Aronia melanocarpa | Berries | Anthocyanins | 3.4-14.8 mg/g d.w. (as cyanidin-3-galactoside (B13802184) equivalents) | [2] |
| Malus domestica 'Ligol' | Peel | Total Triterpenic Acids | 14.28 mg/g d.w. (at highest crop load) | [3] |
| Malus domestica 'Galaval' | Peel | Total Triterpenes | 4.41 to 7.72 mg/g | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Aronia melanocarpa
The following protocol is based on activity-guided fractionation aimed at isolating breast cancer stem cell inhibitors from Aronia melanocarpa berries.[1]
1. Extraction:
-
Dried powder of Aronia melanocarpa berries (1 kg) is extracted with 10 L of methanol (B129727).
-
The methanol extract is dried, and the resulting residue is solubilized in 500 mL of methanol.
2. Liquid-Liquid Partitioning:
-
To the methanol solution, 500 mL of distilled water is added.
-
The mixture is sequentially partitioned with equal volumes of ethyl acetate (B1210297).
-
The ethyl acetate fraction, which contains the compound of interest, is concentrated.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a chloroform-methanol solvent system (e.g., 20:1 v/v).
-
Preparative Thin Layer Chromatography (TLC): Fractions showing activity are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC.
-
Column: Shim-pack GIS-PREP-ODS 10 × 250 mm C18 column.[1]
-
Mobile Phase: A gradient of water (solvent A) and methanol (solvent B). The gradient starts at 20% B, increases to 60% B at 20 minutes, and further to 100% B at 40 minutes.[1]
-
Flow Rate: 3 mL/min.[1]
-
Detection: UV at 220 and 254 nm.[1]
-
Retention Time: The purified compound is detected at a retention time of approximately 45 minutes under these conditions.[1]
-
Workflow for Isolation from Aronia melanocarpa
Caption: Isolation workflow for this compound.
Isolation from Lysimachia clethroides
The isolation from Lysimachia clethroides involves a multi-step chromatographic process.
1. Extraction and Partitioning:
-
The dried aerial parts of L. clethroides are extracted with 70% ethanol.
-
The extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
2. Chromatographic Purification:
-
The n-butanol soluble fraction is subjected to column chromatography.
-
Further purification is achieved by preparative HPLC to yield the pure compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Molecular Weight: The molecular weight of 3-O-p-coumaroyltormentic acid is established as 634.[1]
-
Ionization: It shows quasimolecular ion peaks at m/z 635.2 [M + H]⁺ in positive mode and m/z 633.2 [M − H]⁻ in negative mode.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometers: 1H NMR and 13C NMR spectra are recorded, often in deuterated methanol (CD₃OD).
-
Key Distinguishing Features: The cis-isomer is distinguished from the trans-isomer by the 1H coupling constant and the 13C chemical shifts of the coumaroyl moiety. The 1H NMR spectrum of the cis-isomer shows two olefinic protons at δ 6.86 and 5.86 ppm.[1]
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of cancer research. It has been shown to inhibit the formation of breast cancer stem cells.[1]
Inhibition of the c-Myc Signaling Pathway
The primary mechanism of action for the anti-cancer stem cell activity of 3-O-p-coumaroyltormentic acid is through the downregulation of the c-Myc protein.[1] c-Myc is a transcription factor that plays a crucial role in cell growth, proliferation, and the maintenance of cancer stem cells.
Mechanism of c-Myc Degradation:
In normal cellular processes, c-Myc protein levels are tightly regulated, in part, through a phosphorylation-dependent ubiquitin-proteasome pathway. A key step in this process is the phosphorylation of c-Myc at threonine-58 (T58) by glycogen (B147801) synthase kinase 3β (GSK3β). This phosphorylation event allows for the recognition of c-Myc by the F-box protein Fbw7, a component of the SCF ubiquitin ligase complex.[5] SCF(Fbw7) then polyubiquitinates c-Myc, targeting it for degradation by the 26S proteasome.
3-O-p-coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc by inducing its degradation.[1] While the precise point of intervention by the compound is under investigation, it is suggested to occur through a ubiquitin-independent pathway.[1] This reduction in c-Myc levels leads to a decrease in the expression of its downstream target genes, which are critical for the self-renewal of cancer stem cells, including SOX2, CD44, and OCT4.[1]
Signaling Pathway of c-Myc Degradation and Inhibition
Caption: c-Myc degradation pathway and its inhibition.
Conclusion
This compound is a promising natural product with well-documented anti-cancer stem cell properties. Its availability from common fruits like aronia berries and apples makes it an accessible compound for further research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future studies aimed at exploring its full therapeutic potential. Further research is warranted to establish a more comprehensive quantitative profile of this compound in its natural sources and to fully elucidate its molecular interactions within cellular signaling pathways.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underutilized chokeberry (Aronia melanocarpa, Aronia arbutifolia, Aronia prunifolia) accessions are rich sources of anthocyanins, flavonoids, hydroxycinnamic acids, and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 4. Triterpene Content in Flesh and Peel of Apples Grown on Different Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fbw7 tumor suppressor regulates glycogen synthase kinase 3 phosphorylation-dependent c-Myc protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) ester. This document details the scientific journey from its initial identification in plant sources to the elucidation of its potential as an anti-cancer agent. Included are detailed experimental protocols for its extraction, purification, and characterization, alongside a summary of its quantitative biological effects and a visualization of its proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community. It is an ester formed between tormentic acid and cis-p-coumaric acid. This compound has been identified in plant species such as Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[1] Structurally, it is a close relative of the more common trans isomer, 3-O-trans-p-Coumaroyltormentic acid, differing only in the stereochemistry of the coumaroyl moiety.[2] The presence of the cis configuration is noteworthy as it can influence the molecule's three-dimensional structure and, consequently, its biological activity.
Initial investigations into the bioactivity of extracts containing this compound have revealed promising anti-cancer properties, particularly against breast cancer stem cells.[2][3] This has spurred further research into its specific molecular targets and mechanisms of action, positioning this compound as a lead compound for the development of novel therapeutics.
Discovery and Natural Sources
The discovery of this compound has been a result of bioassay-guided fractionation of plant extracts. It has been successfully isolated from:
-
Aronia melanocarpa (Black Chokeberry): This fruit is a rich source of various bioactive compounds, and studies have identified this compound as one of the constituents responsible for its anti-cancer stem cell activity.[2]
-
Lysimachia clethroides : This medicinal plant has also been reported as a source of 3-O-cis-p-coumaroyl tormentic acid.[1]
The isolation from these natural sources has been crucial in enabling detailed structural elucidation and biological evaluation of the pure compound.
Isolation and Purification: A Step-by-Step Protocol
The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatography. The following protocol is a composite methodology based on published literature.
Plant Material and Extraction
-
Plant Material Preparation: Dried and powdered aerial parts of Lysimachia clethroides or freeze-dried Aronia melanocarpa fruit powder are used as the starting material.
-
Solvent Extraction:
-
For Aronia melanocarpa, an initial extraction is performed with methanol (B129727).[4]
-
For Lysimachia clethroides, a 70% ethanol (B145695) extract is prepared.[1]
-
The powdered plant material is macerated or sonicated with the solvent at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The fraction containing the compound of interest is determined by bioassay-guided fractionation. For this compound from Aronia melanocarpa, the ethyl acetate extract is typically enriched with the active compound.[4]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., ethyl acetate extract) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using pTLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is carried out using preparative or semi-preparative HPLC.[3] A C18 column is commonly used with a gradient elution of methanol and water.[2] The injection volume for HPLC isolation can be around 500 μL with a flow rate of 3 mL/min, and detection at 220 and 254 nm.[2] A typical gradient might be: solvent B (methanol) starting at 20%, increasing to 60% at 20 minutes, and further to 100% at 40 minutes.[2] The purified compound is collected based on its retention time.
Structural Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. This compound has the same molecular weight as its trans isomer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete structural assignment. The key differentiating features between the cis and trans isomers are observed in the coumaroyl moiety.[2]
-
¹H NMR: The coupling constant (J-value) of the two olefinic protons in the coumaroyl group is characteristic. For this compound, the ¹H coupling constant of the two olefinic protons at δ 6.86 and 5.86 ppm reveals the cis configuration.[3] In contrast, the trans isomer shows signals for two trans-conjugated olefinic protons at δ 7.61 and 6.80 ppm.[3]
-
¹³C NMR: The chemical shifts of the carbons in the coumaroyl moiety also differ between the cis and trans isomers.[2]
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of cancer.
Anti-Cancer Activity
The compound has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells.[2]
| Cell Line | Activity | Concentration | Duration | Reference |
| MCF-7 | Inhibition of cell proliferation | ≥80 μM | 48 h | [2] |
| MDA-MB-231 | Inhibition of cell proliferation | ≥80 μM | 48 h | [2] |
| MCF-7 | Inhibition of mammosphere formation | 40 μM | 7 days | [2] |
| MDA-MB-231 | Inhibition of mammosphere formation | 40 μM | 7 days | [2] |
Mechanism of Action: Downregulation of c-Myc
Research has indicated that the anti-cancer stem cell activity of 3-O-p-Coumaroyltormentic acid (both cis and trans isomers) is mediated through the downregulation of the c-Myc protein.[3][5] c-Myc is a crucial transcription factor that plays a significant role in cell proliferation, growth, and the maintenance of stemness in cancer cells.[4] It is often overexpressed in various cancers, including breast cancer.[6] The compound has been shown to induce the degradation of the c-Myc protein.[5]
Conclusion and Future Perspectives
This compound has emerged as a promising natural product with potent anti-cancer properties. Its ability to target cancer stem cells by downregulating the c-Myc protein highlights its potential for the development of novel cancer therapies. The detailed protocols for its isolation and characterization provided in this guide will facilitate further research into this and structurally related compounds.
Future studies should focus on:
-
Total Synthesis: The development of a synthetic route to produce larger quantities of the compound and its analogs for extensive preclinical and clinical evaluation.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of breast cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of derivatives to identify the key structural features required for its activity and to optimize its therapeutic potential.
-
Elucidation of Upstream Signaling: Investigating the precise molecular interactions that lead to the degradation of c-Myc.
This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"3-O-cis-p-Coumaroyltormentic acid" chemical structure and properties
An In-Depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a natural triterpenoid (B12794562) that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, known properties, and significant biological activities, with a particular focus on its anticancer effects. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a natural product belonging to the class of triterpene coumaric acid esters.[1] Its structure is characterized by a tormentic acid backbone esterified with a cis-p-coumaric acid moiety at the 3-O position. The molecular formula of this compound is C39H54O7, and it has a molecular weight of approximately 634.84 g/mol .[2][3] The CAS number for this compound is 121072-40-0.[4][5]
The structural identification of this compound has been confirmed through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][6] Electrospray ionization (ESI) mass spectrometry reveals a molecular weight consistent with its formula.[1] ¹H and ¹³C NMR spectra distinguish it from its trans isomer, 3-O-trans-p-Coumaroyltormentic acid, particularly in the chemical shifts and coupling constants of the coumaroyl group's olefinic protons.[1][4]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while key identifiers are available, experimental data for properties such as melting point, boiling point, and solubility are not extensively reported in the currently available literature.
| Property | Value | Source(s) |
| Molecular Formula | C39H54O7 | [2][3][5][7] |
| Molecular Weight | 634.84 g/mol | [2][3] |
| CAS Number | 121072-40-0 | [4][5][7] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| Purity | >98% (Commercially available) | [5] |
Biological Activity: Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent, specifically targeting breast cancer stem cells (CSCs).[6] CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
Inhibition of Cancer Stem Cell Properties
Studies have demonstrated that this compound can inhibit key characteristics of breast CSCs.[6] This includes the dose-dependent inhibition of mammosphere formation, which is an in vitro assay used to enrich for and quantify mammary stem and progenitor cells.[4][6] Furthermore, treatment with this compound has been shown to reduce the population of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH).[4][6]
Downregulation of Self-Renewal Genes
The mechanism underlying the anti-CSC activity of this compound involves the downregulation of genes associated with self-renewal.[6] Specifically, it has been observed to decrease the expression of key transcription factors that are crucial for maintaining stemness, including SOX2, OCT4, and CD44.[6]
Induction of c-Myc Protein Degradation
A pivotal aspect of the biological activity of this compound is its ability to reduce the protein levels of the oncoprotein c-Myc.[6] c-Myc is a critical survival factor for CSCs.[6] The compound does not appear to affect the transcription of the c-Myc gene but rather promotes the post-translational degradation of the c-Myc protein.[2]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been used to characterize the biological activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the antiproliferative effects of the compound.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mammosphere Formation Assay
This protocol is used to assess the effect of the compound on the self-renewal capacity of cancer stem cells.
Objective: To evaluate the inhibitory effect of this compound on mammosphere formation.
Materials:
-
Breast cancer cell lines
-
Ultra-low attachment plates or flasks
-
Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)
-
This compound
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Add different concentrations of this compound to the wells.
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Western Blotting for c-Myc
This protocol is for detecting changes in c-Myc protein levels following treatment with the compound.
Objective: To determine if this compound affects the protein expression of c-Myc.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Below is a workflow diagram for the experimental protocols.
Caption: Experimental workflows for studying this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the biological effects of this compound.
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation (%) |
| MCF-7 | 80 | 48 | Significant Inhibition Observed |
| MDA-MB-231 | 80 | 48 | Significant Inhibition Observed |
Note: Specific percentage of inhibition is not detailed in the provided search results, but the concentration at which significant inhibition occurs is noted.[4]
Table 3: Effect of this compound on Mammosphere Formation
| Cell Line | Concentration (µM) | Inhibition of Mammosphere Formation |
| MCF-7 | 40 | Significant Inhibition |
| MDA-MB-231 | 40 | Significant Inhibition |
Note: The compound was shown to reduce both the number and size of mammospheres.[4]
Conclusion
This compound is a promising natural compound with demonstrated anti-cancer stem cell activity. Its ability to promote the degradation of the c-Myc oncoprotein presents a novel therapeutic strategy for cancers where c-Myc is a key driver of malignancy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. Future research should focus on elucidating the precise molecular mechanisms of c-Myc degradation induced by this compound, as well as on in vivo efficacy and safety studies. The lack of comprehensive physicochemical data also highlights an area for further investigation.
References
- 1. This compound | CAS#:121072-40-0 | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
Technical Guide: 3-O-cis-p-Coumaroyltormentic Acid (CAS: 121072-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) compound.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used to elucidate its functions. The primary focus is on its potential as an anti-cancer agent, specifically targeting breast cancer stem cells.
Chemical and Physical Properties
This compound is predominantly isolated from various plant species, particularly within the Rosaceae family.[1] It is a derivative of the hydroxycinnamic acid pathway in plants.[1]
| Property | Value | Reference |
| CAS Number | 121072-40-0 | [2][3] |
| Molecular Formula | C₃₉H₅₄O₇ | [3][4] |
| Molecular Weight | 634.9 g/mol | [2][3][4] |
| Purity | >98% | [2][5] |
| Appearance | Powder | [5] |
| Melting Point | 238-240 °C | |
| Boiling Point | 745.5 °C | [1] |
| Flash Point | 224.5 °C | [1] |
| Storage Temperature | -20°C | [3][6] |
Biological Activity: Anti-Cancer Properties
Research has highlighted the potential of this compound as a therapeutic agent for conditions characterized by excessive inflammation and oxidative damage.[1] Notably, its role in cancer prevention and treatment is under investigation due to its effects on cell proliferation and apoptosis in cancerous cells.[1]
A key study has demonstrated its efficacy in inhibiting breast cancer stem cell (CSC) formation through the downregulation of the c-Myc protein.[7]
Quantitative Data on Biological Activity
The following table summarizes the effective concentrations of this compound in various in vitro assays.
| Assay | Cell Lines | Concentration | Effect | Reference |
| Cell Proliferation (MTS Assay) | MCF-7, MDA-MB-231 | ≥80 µM | Inhibition of cell proliferation after 48 hours. | [7] |
| Mammosphere Formation | MCF-7, MDA-MB-231 | 20 µM, 40 µM | Inhibition of primary mammosphere formation after 7 days. | [7] |
Signaling Pathway: c-Myc Downregulation
This compound has been shown to reduce the protein levels of c-Myc, a critical factor for the survival and proliferation of cancer stem cells.[7] The degradation of c-Myc is thought to occur through a proteasome-mediated pathway.[7]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation (MTS Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of compounds on cancer cell lines.[7]
Caption: Workflow for the MTS cell proliferation assay.
Methodology:
-
Cell Seeding: Plate MCF-7 and MDA-MB-231 breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., concentrations at and above 80 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for a further 1-4 hours, allowing metabolically active cells to convert MTS into formazan (B1609692).
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Mammosphere Formation Assay
This protocol is designed to assess the ability of a compound to inhibit the formation of mammospheres, which is indicative of an effect on cancer stem cells.[7]
Caption: Workflow for the mammosphere formation assay.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of MCF-7 and MDA-MB-231 cells.
-
Seeding: Seed the cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.
-
Treatment: Add this compound at final concentrations of 20 µM and 40 µM, or a DMSO control.
-
Incubation: Culture the cells for 7 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for mammosphere formation.
-
Imaging and Quantification: After the incubation period, capture images of the mammospheres using an inverted microscope. Count the number of mammospheres formed and measure their diameter.
-
Data Analysis: Compare the number and size of mammospheres in the treated groups to the control group to determine the inhibitory effect of the compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with a clear mechanism of action involving the downregulation of the c-Myc oncoprotein. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound for therapeutic applications in breast cancer and potentially other malignancies. Further studies are warranted to establish its in vivo efficacy and safety profile.
References
- 1. Mammosphere formation assay [bio-protocol.org]
- 2. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
An In-depth Technical Guide on the Preliminary Biological Activity of 3-O-cis-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) ester. The information presented is collated from peer-reviewed scientific literature, with a focus on its anticancer properties. This document details quantitative data, experimental methodologies, and associated signaling pathways to support further research and development.
Anticancer Activity
The primary reported biological activity of this compound is its effect on breast cancer cells. Research has shown its potential to inhibit cell proliferation and target cancer stem cell (CSC) populations, which are implicated in tumor recurrence and metastasis.[1][2]
Data Presentation: In Vitro Efficacy
The cytotoxic and anti-CSC effects of this compound have been quantified in human breast cancer cell lines, namely MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The key findings are summarized below.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Concentration (µM) | Duration of Treatment | Effect on Cell Proliferation |
| MCF-7 | ≥ 80 | 48 hours | Significant Inhibition |
| MDA-MB-231 | ≥ 80 | 48 hours | Significant Inhibition |
| Data sourced from Choi et al., 2018.[1] |
Table 2: Inhibition of Mammosphere Formation by this compound
| Cell Line | Concentration (µM) | Duration of Treatment | Effect on Mammosphere Formation |
| MCF-7 | 40 | 7 days | Inhibition |
| MDA-MB-231 | 40 | 7 days | Inhibition |
| Data sourced from Choi et al., 2018.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the anticancer activity of this compound.
-
MCF-7 Cells: These cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.[2] The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MDA-MB-231 Cells: This cell line is commonly maintained in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. These cells are cultured at 37°C in a humidified atmosphere without CO2.[3]
The anti-proliferative effects of this compound were determined using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with increasing concentrations of this compound or a vehicle control (like DMSO) for a specified period, such as 48 hours.[1]
-
MTS Reagent Addition: Following treatment, 20 µL of MTS reagent is added to each well.[4][5]
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C.[4][5] During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.[6]
-
Data Acquisition: The absorbance of the formazan product is measured at 490-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
This assay is used to evaluate the ability of a compound to inhibit the self-renewal capacity of cancer stem cells.[7][8]
-
Single-Cell Suspension: Adherent cancer cells are detached using trypsin and carefully resuspended to form a single-cell suspension.[9]
-
Cell Seeding: The single cells are seeded at a low density (e.g., 500 to 4,000 cells/cm²) in ultra-low attachment 6-well plates.[7]
-
Culture Medium: The cells are cultured in a serum-free mammosphere medium, often supplemented with growth factors like EGF and bFGF.[7]
-
Compound Treatment: this compound (e.g., at 20 and 40 µM) or a vehicle control is added to the culture medium at the time of seeding.[1]
-
Incubation: The plates are incubated for 5 to 10 days without being disturbed, allowing for the formation of spherical colonies (mammospheres) from single stem-like cells.[7][9]
-
Quantification: The number and size of the mammospheres are observed and counted using a microscope. A reduction in the number or size of mammospheres in treated wells compared to the control indicates an inhibitory effect on the cancer stem cell population.[7]
Signaling Pathway Involvement
While detailed mechanistic studies for the cis isomer are limited, the research on its trans counterpart strongly suggests that 3-O-p-Coumaroyltormentic acid exerts its anticancer effects by targeting the c-Myc signaling pathway.[1] c-Myc is a proto-oncogene that plays a crucial role in cell growth, proliferation, and the maintenance of cancer stem cells.[1]
The proposed mechanism involves the compound inducing the degradation of the c-Myc protein, leading to a reduction in its cellular levels. This, in turn, inhibits the formation of mammospheres and reduces the population of cancer stem cells.[1]
Experimental Protocol: Western Blot for c-Myc
To investigate the effect of a compound on protein levels, Western blotting is a standard technique.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for c-Myc, followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[10]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the intensity of the bands corresponding to c-Myc is quantified.[11] A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.
Mandatory Visualizations
Diagram: Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the in vitro anticancer activity.
Diagram: Proposed Signaling Pathway of Action
Caption: Proposed mechanism targeting the c-Myc signaling pathway.
Other Potential Biological Activities
While the primary research has focused on anticancer effects, the constituent moieties of this compound, namely tormentic acid and p-coumaric acid, are known to possess other biological activities. It is plausible that the ester itself may exhibit a spectrum of these activities, though this requires experimental verification.
-
Anti-inflammatory Activity: Tormentic acid and its trans-p-coumaroyl ester have demonstrated anti-inflammatory potential by mitigating oxidative stress and reducing pro-inflammatory cytokine production.[3] p-Coumaric acid has also been noted for its anti-inflammatory properties.[12]
-
Antioxidant Activity: p-Coumaric acid is a known antioxidant with radical scavenging capabilities.[9]
-
Antiviral and Antimicrobial Activities: Various derivatives of p-coumaric acid have been investigated for their potential antiviral and antimicrobial effects.[13]
Conclusion
The preliminary biological data for this compound indicate that it is a promising compound for further investigation in the field of oncology. Its ability to inhibit the proliferation of breast cancer cells and, more significantly, to suppress the formation of mammospheres, suggests a potential role in targeting the resilient cancer stem cell population. The proposed mechanism of action through the downregulation of the c-Myc oncoprotein provides a solid foundation for more detailed mechanistic studies. Future research should aim to confirm the c-Myc degradation pathway specifically for the cis isomer, evaluate its efficacy in in vivo models, and explore its potential anti-inflammatory, antioxidant, and antimicrobial properties.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. mcf7.com [mcf7.com]
- 3. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 8. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. encodeproject.org [encodeproject.org]
In-Depth Technical Guide: 3-O-cis-p-Coumaroyltormentic Acid in Aronia melanocarpa Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aronia melanocarpa, commonly known as black chokeberry, is a rich source of various bioactive compounds, including a notable triterpenoid, 3-O-cis-p-Coumaroyltormentic acid . This guide provides a comprehensive technical overview of this compound, focusing on its presence in Aronia melanocarpa extracts, its biological activities with a particular emphasis on its anticancer properties, and the experimental methodologies used for its study. The information presented herein is intended to support further research and drug development initiatives.
Physicochemical Properties and Identification
This compound is a triterpene acid ester. Its structural identification has been confirmed through various spectroscopic methods. The molecular weight of its isomer, 3-O-trans-p-coumaroyltormentic acid, has been established as 634 by ESI mass spectrometry, with quasimolecular ion peaks at m/z 635.2 [M + H]⁺ and m/z 633.2 [M − H]⁻.[1] The cis isomer is structurally similar, differing in the configuration of the p-coumaroyl moiety, which can be identified by the ¹H coupling constant of its olefinic protons.[1]
Quantification in Aronia melanocarpa
Quantitative analysis of this compound in Aronia melanocarpa extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). While specific concentrations of this compound in crude extracts are not extensively reported, HPLC analysis of purified fractions from Aronia melanocarpa has been used to isolate the compound.[1] Phenolic compounds, including chlorogenic acids and anthocyanins, are abundant in Aronia melanocarpa and their content can vary depending on the maturity of the fruit and the extraction methods used.[2][3][4]
Biological Activity: Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer. Its primary mechanism of action involves the inhibition of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[1]
Data Presentation: In Vitro Efficacy
The following table summarizes the key in vitro biological activities of this compound against breast cancer cell lines.
| Biological Effect | Cell Line(s) | Concentration | Outcome | Reference |
| Inhibition of Cell Proliferation | MCF-7, MDA-MB-231 | ≥80 μM | Concentration-dependent inhibition of cell proliferation after 48 hours. | [1] |
| Inhibition of Mammosphere Formation | MCF-7, MDA-MB-231 | 20 and 40 μM | Inhibition of primary mammosphere formation. | [1] |
| Reduction of Mammosphere Size and Number | Primary Breast Cancer Cells | Not specified | Reduced the size and number of mammospheres. | [1] |
Mechanism of Action: c-Myc Degradation
A pivotal aspect of the anticancer activity of this compound is its ability to induce the degradation of the c-Myc oncoprotein.[1][5] c-Myc is a key transcription factor that is often dysregulated in cancer and plays a crucial role in cell proliferation, growth, and apoptosis.[1] The compound has been shown to reduce c-Myc protein levels, which is a critical factor for the survival of cancer stem cells.[1][5] This degradation is mediated by the proteasome in a ubiquitin-independent manner.[1]
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
Isolation and Purification
An activity-guided fractionation approach is employed to isolate this compound from Aronia melanocarpa.
-
Extraction: Dried and powdered Aronia melanocarpa (1 kg) is extracted with methanol (B129727) (10 L). The methanol extract is then dried.[1]
-
Partitioning: The dried extract is solubilized in methanol and then an equal volume of distilled water is added. This mixture is sequentially partitioned with ethyl acetate (B1210297).[1]
-
Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a chloroform-methanol gradient.[1]
-
Preparative HPLC: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water-methanol gradient.[1]
Cell Viability Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is used to assess the effect of the compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[1]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]
Mammosphere Formation Assay
This assay is used to evaluate the activity of cancer stem cells.
-
Cell Seeding: Plate single cells in ultra-low attachment plates in a serum-free mammosphere culture medium.
-
Compound Treatment: Add this compound at the desired concentrations.[1]
-
Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number and measure the size of the mammospheres formed in each well.
Cycloheximide (B1669411) Chase Assay for Protein Stability
This assay is used to determine the effect of the compound on the stability of a target protein, such as c-Myc.
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture.[9][10][11][12][13]
-
Time-Course Collection: Harvest cells at different time points after the addition of CHX.[9][11]
-
Western Blot Analysis: Prepare cell lysates and perform western blotting to detect the levels of the target protein at each time point. The rate of protein disappearance indicates its stability.[11]
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: Workflow for the isolation and biological evaluation of this compound.
Signaling Pathway
Caption: Proposed mechanism of action for this compound-induced c-Myc degradation.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbklabref.com:444 [jbklabref.com:444]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aronia melanocarpa Fruits as a Rich Dietary Source of Chlorogenic Acids and Anthocyanins: 1H-NMR, HPLC-DAD, and Chemometric Studies [mdpi.com]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide chase analysis of protein stability [bio-protocol.org]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-O-cis-p-Coumaroyltormentic Acid from Eriobotrya japonica
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in the leaves of Eriobotrya japonica, commonly known as the loquat tree. This compound, along with its trans-isomer, belongs to a class of bioactive molecules that have garnered significant interest in the scientific community for their potential therapeutic applications. Triterpenoids from Eriobotrya japonica have been traditionally used in medicine for their anti-inflammatory, anti-diabetic, and anti-tumor properties. This technical guide provides a comprehensive overview of the core scientific data, experimental protocols, and known signaling pathways associated with this compound and its related triterpenes from Eriobotrya japonica, with a focus on its anticancer and anti-inflammatory activities.
Chemical Structure and Properties
This compound is an ester of tormentic acid and cis-p-coumaric acid. Its chemical structure is characterized by a pentacyclic triterpene core, which is crucial for its biological activity. The cis-configuration of the coumaroyl moiety distinguishes it from its more commonly studied trans-isomer.
Biological Activities and Quantitative Data
The biological activities of triterpenes from Eriobotrya japonica, including this compound, have been evaluated in various in vitro and in vivo models. The primary activities of interest are its anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Triterpene acids isolated from the leaves of Eriobotrya japonica have demonstrated marked anti-inflammatory effects. A study evaluating the inhibitory effects of twelve triterpenes, including this compound, on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice showed significant activity.
Table 1: Anti-inflammatory Activity of Triterpenes from Eriobotrya japonica
| Compound/Extract | Assay | Model | Quantitative Data (ID50) | Reference |
| Mixture of 12 triterpene acids (including this compound) | TPA-induced ear edema | Mice | 0.03-0.43 mg/ear | [1] |
Anticancer Activity
The anticancer properties of coumaroyltormentic acid isomers have been investigated, with a significant focus on the trans-isomer due to its availability and stability. Studies on 3-O-(E)-p-coumaroyl tormentic acid (the trans-isomer) have demonstrated potent cytotoxic and pro-apoptotic effects in human leukemia cell lines. While specific quantitative data for the cis-isomer is limited, the data for the trans-isomer provides valuable insight into the potential efficacy of this class of compounds.
Table 2: Cytotoxic Activity of 3-O-(E)-p-Coumaroyl Tormentic Acid from Eriobotrya japonica
| Compound | Cell Line | Assay | Quantitative Data | Reference |
| 3-O-(E)-p-Coumaroyl tormentic acid | Human leukemia (HL-60) | Cytotoxicity | EC50: 5.0-8.1 µM | [2] |
| 3-O-(E)-p-Coumaroyl tormentic acid | Human leukemia (HL-60) | DNA Topoisomerase I Inhibition | IC50: 20.3-36.5 µM | [2] |
Signaling Pathways
Pro-Apoptotic Signaling Pathway
Studies on 3-O-(E)-p-coumaroyl tormentic acid have elucidated its mechanism of inducing apoptosis in cancer cells, primarily through the mitochondrial (intrinsic) pathway. The compound triggers a cascade of events leading to programmed cell death.
Caption: Apoptosis induction by 3-O-(E)-p-coumaroyl tormentic acid.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of triterpenes from Eriobotrya japonica are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Isolation of this compound from Eriobotrya japonica Callus Culture
Caption: Isolation workflow for this compound.
Protocol:
-
Induction of Callus Culture: Initiate callus cultures from sterile leaf explants of Eriobotrya japonica on a suitable growth medium.
-
Extraction: Harvest and freeze-dry the callus tissue. Extract the dried tissue with methanol at room temperature.
-
Fractionation: Concentrate the methanol extract and partition it between ethyl acetate and water.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: Identify the purified compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Caspase Activation
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.
Conclusion and Future Directions
This compound from Eriobotrya japonica represents a promising natural compound with potential therapeutic applications in cancer and inflammatory diseases. While significant research has been conducted on the related trans-isomer and other triterpenes from this plant, further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of the cis-isomer. Future research should focus on:
-
Direct comparative studies of the biological activities of the cis- and trans-isomers.
-
Identification of the specific molecular targets of this compound in the NF-κB and apoptosis pathways.
-
In vivo efficacy studies in animal models of cancer and inflammation.
-
Pharmacokinetic and toxicological profiling of the compound.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this intriguing natural product.
References
Unveiling the Therapeutic Potential of C39H54O7 Isomers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C39H54O7 represents a fascinating scaffold for natural product chemists and pharmacologists, with several known isomers exhibiting significant biological activities. This technical guide delves into the core research surrounding these compounds, with a particular focus on 3-O-trans-p-coumaroyltormentic acid , a promising candidate for anti-cancer and anti-inflammatory drug development. This document provides a comprehensive overview of its biological effects, mechanisms of action, and the experimental methodologies employed in its investigation.
Core Compounds and Their Sourced Origins
Several natural products have been identified with the molecular formula C39H54O7. These include:
-
2-O-caffeoyl maslinic acid: A pentacyclic triterpenoid (B12794562) isolated from the branch barks of Hippophae rhamnoides. It is recognized for its radical scavenging properties.
-
3-O-trans-p-coumaroyltormentic acid: A triterpenoid found in Ficus mucuso and Berberis koreana.
-
3-O-coumaroylasiatic acid: Another triterpenoid isomer.
-
Phomopsidone A: A novel pentacyclic depsidone (B1213741) containing an oxetane (B1205548) unit, isolated from the mangrove endophytic fungus Phomopsis sp. A123.[1]
This guide will primarily focus on the research surrounding 3-O-trans-p-coumaroyltormentic acid due to the greater availability of in-depth studies on its biological functions and mechanisms.
Biological Activities and Therapeutic Potential of 3-O-trans-p-coumaroyltormentic Acid
1. Anti-Cancer Activity, particularly against Breast Cancer Stem Cells:
-
Inhibition of Cancer Cell Proliferation and Mammosphere Formation: 3-O-trans-p-coumaroyltormentic acid has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells (CSCs), in a dose-dependent manner.[2]
-
Reduction of CSC Populations: The compound effectively reduces the CD44high/CD24low subpopulation and the aldehyde dehydrogenase (ALDH)-expressing cell population, both of which are characteristic markers of breast CSCs.[2]
-
Downregulation of Self-Renewal Genes: It has been observed to decrease the expression of key self-renewal-related genes in CSCs, including CD44, SOX2, and OCT4.[2]
2. Anti-Inflammatory Effects:
-
Inhibition of Pro-inflammatory Mediators: Studies have demonstrated that 3-O-trans-p-coumaroyltormentic acid can mitigate inflammatory responses. Its esterification with p-coumaric acid enhances its anti-inflammatory potential compared to its parent compound, tormentic acid.[3]
Mechanistic Insights: Signaling Pathways
1. c-Myc Degradation Pathway in Breast Cancer Stem Cells:
A key mechanism behind the anti-CSC activity of 3-O-trans-p-coumaroyltormentic acid is its ability to induce the degradation of the c-Myc protein, a crucial survival factor for cancer stem cells.[2][4] This disruption of c-Myc protein levels presents a novel therapeutic strategy for targeting breast cancer.[2]
Caption: c-Myc Degradation Pathway induced by 3-O-trans-p-coumaroyltormentic acid.
2. NF-κB Signaling Pathway in Inflammation:
3-O-trans-p-coumaroyl esterification of tormentic acid enhances its ability to target the NF-κB signaling pathway, a central regulator of inflammation.[3] This suggests that the compound may exert its anti-inflammatory effects by modulating this critical pathway.
References
- 1. Phomopsidone A, a novel depsidone metabolite from the mangrove endophytic fungus Phomopsis sp. A123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 3-O-cis-p-Coumaroyltormentic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562), has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its mechanism of action, with a particular focus on its effects on cancer stem cells. While research specifically detailing the cis-isomer is nascent, valuable insights can be drawn from studies on its more extensively investigated trans-isomer and the overarching class of coumaroyl-triterpenoid conjugates. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development efforts.
Introduction
This compound is a natural product isolated from plant species such as Aronia melanocarpa (black chokeberry) and Eriobotrya japonica (loquat) leaves.[1][2] It belongs to the class of pentacyclic triterpenes, specifically an ursane-type triterpenoid esterified with cis-p-coumaric acid. Triterpenoids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The structural distinction between the cis and trans isomers at the coumaroyl moiety may influence their biological efficacy, a common phenomenon among geometric isomers of cinnamic acid derivatives.[1][3] This guide focuses on the available scientific evidence to elucidate the core mechanism of action of the cis-isomer, primarily in the context of breast cancer.
Core Mechanism of Action: Targeting Cancer Stem Cells
The primary mechanism of action identified for the coumaroyltormentic acid isomers is the inhibition of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] The available evidence, while more detailed for the trans-isomer, points towards a multi-faceted approach to disrupting CSC self-renewal and proliferation.
Downregulation of the c-Myc Oncoprotein
A pivotal aspect of the anticancer activity of 3-O-p-coumaroyltormentic acid is its ability to reduce the protein levels of c-Myc, a critical transcription factor that is frequently dysregulated in many human cancers and plays a crucial role in maintaining the CSC phenotype.[1] Studies on the trans-isomer have shown that it promotes the degradation of c-Myc protein through a proposed ubiquitin-independent pathway.[1] This reduction in c-Myc levels disrupts the transcriptional programs that govern cell growth, proliferation, and apoptosis, thereby inhibiting the survival of breast cancer stem cells.[1] While this specific mechanism has not been explicitly confirmed for the cis-isomer, its structural similarity and observed biological effects suggest a potentially analogous mode of action.
Inhibition of Mammosphere Formation
A key functional characteristic of CSCs is their ability to form three-dimensional spherical colonies known as mammospheres when cultured in non-adherent conditions. This process is indicative of their self-renewal capacity. This compound has been shown to inhibit the formation of primary mammospheres derived from breast cancer cell lines.[1] This suggests that the compound directly interferes with the self-renewal pathways of breast CSCs.
Reduction of CSC Markers and Self-Renewal Gene Expression
The broader class of 3-O-p-coumaroyltormentic acids has been demonstrated to reduce the proportion of cells expressing key CSC markers, such as the CD44high/CD24low phenotype and aldehyde dehydrogenase (ALDH) activity.[1] Furthermore, a decrease in the expression of self-renewal-related genes, including CD44, SOX2, and OCT4, has been observed following treatment with the trans-isomer. These findings indicate that the compound can induce a shift from a stem-like to a more differentiated, less malignant state.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro studies. It is important to note that the data for the cis-isomer is limited, and further studies are required to establish a comprehensive dose-response profile.
| Biological Effect | Cell Line(s) | Concentration | Incubation Time | Assay | Reference |
| Inhibition of Cell Proliferation | MCF-7, MDA-MB-231 | ≥80 µM | 48 hours | MTS Assay | [1] |
| Inhibition of Mammosphere Formation | MCF-7, MDA-MB-231 | 40 µM | 7 days | Mammosphere Formation Assay | [1] |
Table 1: In Vitro Activity of this compound
For comparative purposes, the trans-isomer has been shown to inhibit mammosphere formation at concentrations of 10 and 20 µM.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for evaluating the bioactivity of this compound.
Cell Proliferation Assay (MTS Assay)
This protocol is adapted for assessing the anti-proliferative effects of this compound on breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 10 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mammosphere Formation Assay
This protocol outlines the procedure for assessing the effect of the compound on the self-renewal capacity of breast cancer stem cells.
-
Plate Preparation: Coat the wells of a 6-well ultra-low attachment plate with a non-adherent polymer to prevent cell attachment.
-
Cell Seeding: Dissociate breast cancer cells into a single-cell suspension and seed them in the prepared plates at a low density (e.g., 500 to 4,000 cells/cm²) in complete mammosphere medium.
-
Compound Treatment: Add this compound at the desired concentration (e.g., 40 µM) or a vehicle control to the wells.
-
Incubation: Incubate the plates for 5-10 days at 37°C in a 5% CO2 atmosphere, allowing mammospheres to form.
-
Sphere Counting: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the mammosphere forming efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Western Blotting for c-Myc Degradation
This protocol details the steps to analyze the effect of the compound on c-Myc protein levels.
-
Cell Treatment: Culture breast cancer cells and treat them with this compound for the desired time. To specifically assess protein degradation, cells can be co-treated with a protein synthesis inhibitor like cycloheximide.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative c-Myc protein levels.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
role of "3-O-cis-p-Coumaroyltormentic acid" in plant defense
An In-depth Technical Guide on the Role of 3-O-cis-p-Coumaroyltormentic Acid in Plant Defense
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current understanding of this compound, a naturally occurring triterpenoid (B12794562) derivative, and its putative role in plant defense mechanisms. Due to the limited direct research on the specific functions of this compound in plant immunity, this guide synthesizes information from related compounds and biosynthetic pathways to present a holistic view for phytochemical researchers and professionals in drug discovery and development.
Introduction: Triterpenoids in Plant Defense
Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against a wide range of pathogens, including fungi, bacteria, and herbivores. Among these are the triterpenoids, a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene (B107256). Triterpenoids and their glycosylated forms, known as saponins, are often involved in plant defense due to their antimicrobial and insecticidal properties. They can act as direct deterrents or as signaling molecules in the plant's immune response. Tormentic acid, a pentacyclic triterpene of the ursane (B1242777) subclass, is recognized for its role in plant defense, particularly within the Rosaceae family. The esterification of such core triterpenoids with phenolic acids, such as p-coumaric acid, represents a further structural diversification that can modulate their biological activity.
Chemical Profile of this compound
Structure: this compound is an ester formed between the C3 hydroxyl group of tormentic acid and the carboxyl group of cis-p-coumaric acid.
-
Core Triterpenoid: Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid)
-
Acyl Group: cis-p-Coumaric acid
The cis configuration of the coumaroyl moiety is a key distinguishing feature from its more commonly studied trans isomer.
Known Plant Sources:
-
Aronia melanocarpa (Black Chokeberry): Berries of this plant have been a source for the isolation of both cis- and trans-p-coumaroyltormentic acid.[1]
-
Malus x domestica (Apple): Cell suspension cultures of various apple cultivars have been shown to produce 3-O-p-coumaroyl esters of tormentic acid.
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of two major secondary metabolic pathways: the triterpenoid pathway and the phenylpropanoid pathway.
Triterpenoid Backbone Synthesis (Tormentic Acid):
-
The pathway originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Sequential condensations of these C5 units lead to the formation of the C30 precursor, squalene (B77637).
-
Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.
-
Oxidosqualene cyclase (OSC) enzymes catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons. In this case, β-amyrin synthase is a likely initial enzyme.
-
A series of post-cyclization modifications, including oxidations catalyzed by cytochrome P450 monooxygenases (P450s), convert the initial skeleton into tormentic acid.
Phenylpropanoid Moiety Synthesis (p-Coumaroyl-CoA):
-
This pathway begins with the amino acid L-phenylalanine.
-
Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.
Esterification:
The final step is the esterification of the tormentic acid backbone with the p-coumaroyl group. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of enzymes, which utilize acyl-CoA esters as the acyl donor.[2][3]
Figure 1: Proposed biosynthetic pathway for this compound.
Role in Plant Defense: Evidence and Inferences
Direct experimental evidence for the role of this compound in plant defense is currently lacking in published literature. However, several lines of indirect evidence strongly suggest its involvement in plant immune responses.
-
Elicitor-Induced Production: The production of 3-O-p-coumaroyl esters of tormentic acid in Malus x domestica cell cultures can be significantly enhanced by the application of elicitors such as methyl jasmonate.[4][5] Methyl jasmonate is a key signaling molecule in the jasmonic acid (JA) pathway, which is central to plant defense against necrotrophic pathogens and chewing insects. This suggests that the biosynthesis of this compound is upregulated as part of the plant's induced defense response.
-
Antimicrobial Properties of Precursors: Both tormentic acid and p-coumaric acid are known to possess antimicrobial properties. It is plausible that their conjugation results in a molecule with enhanced or novel defensive capabilities, potentially increasing its lipophilicity for better interaction with pathogen cell membranes.
-
General Role of Triterpenoid Esters: Triterpene esters are recognized for their essential roles in plant defense against pests and diseases.[2] They can act as feeding deterrents, toxins, or inhibitors of pathogen growth.
Putative Signaling Pathway Involvement
Given the induction of its biosynthesis by methyl jasmonate, this compound is likely integrated into the jasmonic acid (JA) signaling pathway. The following diagram illustrates a hypothetical workflow from pathogen perception to the production of the defense compound.
Figure 2: Hypothetical signaling pathway leading to compound production.
Quantitative Data
As of the date of this document, there is no published quantitative data (e.g., MIC, IC50, EC50) for this compound specifically against plant pathogens or herbivores. The available data relates to its effects on human cancer cell lines. For context, the table below presents data for the cis- and trans-isomers in a non-plant-defense context.
Table 1: Biological Activity of p-Coumaroyltormentic Acid Isomers (Non-Plant Defense)
| Compound | Assay | Cell Line | Effect | Concentration | Citation |
|---|---|---|---|---|---|
| This compound | Cell Proliferation | MCF-7, MDA-MB-231 | Inhibition | ≥80 µM | [1] |
| This compound | Mammosphere Formation | MCF-7, MDA-MB-231 | Inhibition | 40 µM | [1] |
| 3-O-trans-p-Coumaroyltormentic acid| Mammosphere Formation | MCF-7, MDA-MB-231 | Inhibition | 10-20 µM |[1] |
This data is provided for informational purposes only and highlights the biological activity of the compound class. It is not indicative of its specific role or efficacy in plant defense.
Experimental Protocols
Detailed protocols for the direct testing of this compound in plant defense are not available. The following sections provide generalized methodologies adapted from standard phytochemical and plant pathology research, which could be applied to this compound.
Extraction and Isolation from Plant Material
This protocol is adapted from the isolation of p-coumaroyltormentic acid from Aronia melanocarpa.[1]
-
Extraction: Lyophilized and powdered plant material (e.g., berries, leaves) is extracted with 80% aqueous methanol (B129727) (MeOH) at room temperature. The extract is filtered and concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated aqueous extract is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The bioactive fraction (typically EtOAc) is retained.
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
-
Preparative TLC/HPLC: Fractions showing activity are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a C18 column to isolate the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC).
Figure 3: General workflow for the isolation of the target compound.
In Vitro Antifungal Bioassay (Generalized)
-
Pathogen Culture: A plant pathogenic fungus (e.g., Fusarium solani, Alternaria solani) is cultured on Potato Dextrose Agar (PDA) plates.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations.
-
Assay: The compound at various concentrations is incorporated into molten PDA. The amended PDA is poured into Petri dishes. A mycelial plug from the actively growing edge of the pathogen culture is placed in the center of each plate.
-
Incubation: Plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days. A solvent control is included.
-
Data Collection: The radial growth of the fungal colony is measured daily. The percentage of growth inhibition is calculated relative to the solvent control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration that completely inhibits visible growth.
Conclusion and Future Directions
This compound is a plant-derived natural product with a clear biosynthetic origin in key secondary metabolic pathways. While its role in plant defense is strongly suggested by its chemical nature and the elicitor-inducible biosynthesis of its esters, direct experimental validation is a critical missing piece of the puzzle.
Future research should focus on:
-
Screening this compound for its antifungal, antibacterial, and insecticidal activity against a panel of relevant plant pathogens and pests.
-
Quantifying its endogenous levels in plants upon pathogen or herbivore attack.
-
Identifying and characterizing the specific BAHD acyltransferase responsible for its biosynthesis.
-
Investigating its precise mode of action and its interaction with plant immune signaling pathways.
Elucidating the role of this and similar triterpenoid esters will not only advance our understanding of plant chemical ecology but also provide potential new leads for the development of natural and effective crop protection agents.
References
- 1. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classification, biosynthesis, and biological functions of triterpene esters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Enzymatic Esterification for Acidity Reduction of Poultry Fat | Chemical Engineering Transactions [cetjournal.it]
- 5. Suppression of a BAHD acyltransferase decreases p-coumaroyl on arabinoxylan and improves biomass digestibility in the model grass Setaria viridis : Rothamsted Research [repository.rothamsted.ac.uk]
In-Depth Technical Guide to the Spectroscopic Data of 3-O-cis-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered interest in the scientific community. As a derivative of tormentic acid, a pentacyclic triterpene, this compound's biological activity and therapeutic potential are subjects of ongoing research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in various experimental settings. This guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its analysis, and visual representations of key workflows.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Mass Spectrometry (MS)
The molecular weight of this compound is identical to its trans isomer, 3-O-trans-p-Coumaroyltormentic acid. Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of this compound.
| Ion Mode | Observed m/z | Interpretation |
| Positive | 635.2 | [M+H]⁺ |
| Negative | 633.2 | [M-H]⁻ |
| Table 1: Mass Spectrometry Data for 3-O-p-Coumaroyltormentic Acid isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound. The key distinction from its trans isomer lies in the chemical shifts and coupling constants of the protons in the cis-p-coumaroyl moiety.
¹H NMR Spectroscopy: The proton NMR spectrum reveals characteristic signals for both the triterpenoid backbone (tormentic acid) and the cis-p-coumaroyl group. The most diagnostic signals are those of the olefinic protons of the coumaroyl group, which exhibit a smaller coupling constant characteristic of a cis configuration.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Triterpenoid Moiety | ||
| H-12 (olefinic) | ~5.30 (br s) | |
| H-3 (ester linkage) | ~4.70 (d) | ~10.3 |
| H-2 (carbinolic) | ~3.90 (td) | ~10.3, 4.0 |
| Methyl groups (various) | 0.82 - 1.37 (s, d) | |
| cis-p-Coumaroyl Moiety | ||
| H-7' (olefinic) | 6.86 (d) | cis coupling (~12-13 Hz) |
| H-8' (olefinic) | 5.86 (d) | cis coupling (~12-13 Hz) |
| H-2', H-6' (aromatic) | ~7.35 (d) | ~8.7 |
| H-3', H-5' (aromatic) | ~6.71 (d) | ~8.7 |
| Table 2: ¹H NMR Spectroscopic Data for this compound. Note: The chemical shifts for the triterpenoid moiety are based on data for similar tormentic acid derivatives and are expected to be in close agreement.[2][3] |
¹³C NMR Spectroscopy: The carbon NMR spectrum shows 39 distinct signals, corresponding to the 30 carbons of the tormentic acid core and the 9 carbons of the p-coumaroyl group. The chemical shifts of the triterpene portion are in agreement with those of tormentic acid and its trans-ester derivative.[1] Differences are observed in the chemical shifts of the coumaroyl moiety, particularly for the olefinic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Triterpenoid Moiety | |
| C-12 (olefinic) | ~129.3 |
| C-13 (olefinic) | ~140.4 |
| C-3 (ester linkage) | ~84.5 |
| C-28 (carboxyl) | |
| cis-p-Coumaroyl Moiety | |
| C-9' (carbonyl) | ~168.9 |
| C-1' (aromatic) | ~125.8 |
| C-2', C-6' (aromatic) | ~114.4 |
| C-3', C-5' (aromatic) | ~129.7 |
| C-4' (aromatic) | ~158.5 |
| C-7' (olefinic) | ~142.7 |
| C-8' (olefinic) | ~115.9 |
| Table 3: ¹³C NMR Spectroscopic Data for this compound. Note: The chemical shifts for the triterpenoid moiety are based on data for similar tormentic acid derivatives. The data for the cis-p-coumaroyl moiety is based on reported values for cis-p-hydroxycinnamic acid.[3][4] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for hydroxyl, carbonyl (ester and carboxylic acid), and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching (hydroxyl, carboxylic acid) |
| ~2930 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1690 | C=O stretching (carboxylic acid) |
| ~1600, ~1515, ~1450 | C=C stretching (aromatic ring) |
| ~1170 | C-O stretching (ester) |
| Table 4: Predicted Infrared (IR) Absorption Bands for this compound based on the spectra of similar triterpenoid esters. |
Experimental Protocols
Isolation of this compound from Aronia Extracts
The isolation of this compound is typically achieved through a multi-step chromatographic process, guided by bioassays if the goal is to isolate a specific active compound.
1. Extraction:
-
Air-dried and powdered plant material (e.g., Aronia berries) is extracted with a suitable solvent, such as 80% ethanol, at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
3. Chromatographic Purification:
-
The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[1][5]
Spectroscopic Analysis
1. Mass Spectrometry (MS):
-
ESI-MS analysis is performed on a suitable mass spectrometer.
-
The purified compound is dissolved in a compatible solvent (e.g., methanol) and infused into the ESI source.
-
Spectra are acquired in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
The sample is dissolved in a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
-
The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mandatory Visualizations
Caption: Workflow for the isolation and identification of this compound.
Caption: Simplified biosynthetic pathway of a triterpenoid ester.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mammosphere Formation Assay with 3-O-cis-p-Coumaroyltormentic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing "3-O-cis-p-Coumaroyltormentic acid" in mammosphere formation assays to investigate its effects on breast cancer stem cells (CSCs). This compound, a triterpene acid, has been identified as a potent inhibitor of breast CSCs. It effectively reduces mammosphere formation, decreases the population of cells with CSC markers, and inhibits cell proliferation.[1][2] The primary mechanism of action is the induction of c-Myc protein degradation, a key transcription factor involved in cell growth and proliferation.[1] These protocols are intended for researchers in oncology and drug development seeking to evaluate the anti-CSC properties of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on breast cancer cells and mammospheres, based on published data.
Table 1: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment Concentration (µM) | Inhibition of Primary Mammosphere Formation | Reduction in Mammosphere Number | Reference |
| MCF-7 | 40 | Significant Inhibition | Not specified | [1] |
| MDA-MB-231 | 40 | Significant Inhibition | 90% | [1] |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Inhibition of Cell Proliferation | Reference |
| MCF-7 | ≥ 80 | 48 | Significant Inhibition | [1] |
| MDA-MB-231 | ≥ 80 | 48 | Significant Inhibition | [1] |
Table 3: Effect of this compound on Cancer Stem Cell Markers in MDA-MB-231 Cells
| CSC Marker | Treatment | Percentage of Positive Cells | Reduction | Reference |
| ALDH-positive | Control | 1.0% | - | [1] |
| This compound | 0.4% | 60% | [1] | |
| CD44high/CD24low | Control | Not specified | - | [1] |
| This compound | Not specified | Significant Reduction | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Mammosphere Formation Assay
This protocol details the procedure for culturing mammospheres from breast cancer cell lines and assessing the effect of this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates or flasks
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Cell Culture: Culture breast cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Single-Cell Suspension:
-
Wash cells with PBS.
-
Trypsinize the cells and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM/F12 medium.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Plating for Mammosphere Formation:
-
Prepare mammosphere culture medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin.
-
Plate the single cells in ultra-low attachment plates at a density of 5,000 to 20,000 viable cells/mL.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 20 µM, 40 µM) in mammosphere culture medium. A vehicle control with the same concentration of DMSO should also be prepared.
-
Add the treatment or vehicle control to the wells at the time of cell seeding.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 7-10 days. Do not disturb the plates during this period.
-
Quantification:
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100
-
Capture images for size comparison.
-
Protocol 2: ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This protocol describes the measurement of the ALDH-positive cell population, a characteristic of CSCs.
Materials:
-
ALDEFLUOR™ Kit
-
Cells treated with this compound or vehicle control
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from mammospheres or adherent cultures treated with the compound or vehicle.
-
Staining:
-
Resuspend 1 x 10⁶ cells in 1 mL of ALDEFLUOR™ assay buffer.
-
Add the ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer half of the cell suspension to a tube containing the DEAB inhibitor (negative control).
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend in ALDEFLUOR™ assay buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
Quantify the percentage of ALDH-positive cells in the treated and control groups.
-
Protocol 3: CD44/CD24 Staining for CSC Phenotyping
This protocol outlines the procedure for identifying the CD44high/CD24low CSC population.
Materials:
-
FITC-conjugated anti-CD44 antibody
-
PE-conjugated anti-CD24 antibody
-
Cells treated with this compound or vehicle control
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension.
-
Staining:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of FACS buffer.
-
Add the FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies at the manufacturer's recommended concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in FACS buffer.
-
Analyze the samples using a flow cytometer.
-
Gate on the live cell population and then identify the CD44high/CD24low subpopulation.
-
Compare the percentage of this subpopulation between treated and control samples.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound in breast CSCs.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALDEFLUOR™ Assay for Cancer Stem Cell Analysis and the Investigational Compound 3-O-cis-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and relapse.[1] A key biomarker for CSCs across various cancer types is the high expression of aldehyde dehydrogenase (ALDH) enzymatic activity.[1][2] The ALDEFLUOR™ assay is a robust, non-immunological method for identifying, quantifying, and isolating viable CSCs based on their ALDH activity.[3][4]
This document provides detailed application notes and protocols for utilizing the ALDEFLUOR™ assay to identify cancer stem cells. Furthermore, it outlines the application of this assay in evaluating the efficacy of "3-O-cis-p-Coumaroyltormentic acid," a triterpene acid that has demonstrated potential in targeting breast cancer stem cells.[5][6] This compound has been shown to inhibit mammosphere formation and reduce the ALDH-positive cell population, suggesting its role as a potential anti-CSC agent.[5][6]
Principle of the ALDEFLUOR™ Assay
The ALDEFLUOR™ assay identifies cells with high ALDH activity.[1][2] The assay utilizes a non-toxic, fluorescent ALDH substrate, BODIPY™-aminoacetaldehyde (BAAA), which can freely diffuse into intact, viable cells.[2][3][4] In the presence of ALDH, BAAA is converted into a negatively charged fluorescent product, BODIPY™-aminoacetate (BAA).[2][3][4] The negative charge traps BAA inside the cell, leading to an accumulation of fluorescence.[1][2][3] The intensity of fluorescence is directly proportional to the ALDH activity and can be measured by flow cytometry.[1][2] A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence and define the ALDH-positive population.[2][3][4]
Application: Evaluating the Effect of this compound on Cancer Stem Cells
This compound is a natural compound that has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the proliferation of breast cancer cells and reduce the population of cancer stem cells.[5] Specifically, it has been observed to decrease the CD44high/CD24low subpopulation and the ALDH-expressing cell population in breast cancer cell lines.[5][6] The mechanism of action is linked to the downregulation of the c-Myc protein, a key factor in CSC survival.[5][6] The ALDEFLUOR™ assay is a critical tool for quantifying the reduction in the ALDH-positive CSC population following treatment with this compound.
Quantitative Data Summary: Effects of this compound
The following table summarizes the reported effects of this compound on breast cancer cells and mammosphere formation.
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| MCF-7 | 40 µM | Inhibition of primary mammosphere formation | [5] |
| MDA-MB-231 | 40 µM | Inhibition of primary mammosphere formation | [5] |
| MDA-MB-231 | ≥80 µM (48h) | Inhibition of cell proliferation | [5] |
| MCF-7 | ≥80 µM (48h) | Inhibition of cell proliferation | [5] |
| Primary Breast Cancer Cells | Not specified | Reduction in size and formation of mammospheres | [5] |
| MDA-MB-231 | Not specified | Reduction of ALDH-positive subpopulation | [5] |
Experimental Protocols
Protocol 1: ALDEFLUOR™ Assay for Identification of Cancer Stem Cells
This protocol is a generalized procedure and may require optimization for specific cell types.[7][8]
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)
-
Single-cell suspension of cancer cells
-
Flow cytometer
-
Standard laboratory equipment (pipettes, tubes, centrifuge)
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in ALDEFLUOR™ Assay Buffer.[2]
-
-
Preparation of "Test" and "Control" Tubes:
-
For each cell sample, label two tubes: "Test" and "Control".
-
Add 1 mL of the cell suspension to the "Test" tube.[7]
-
-
DEAB Control:
-
Add 5 µL of the DEAB reagent to the "Control" tube. This serves as the negative control for background fluorescence.[2]
-
-
ALDEFLUOR™ Staining:
-
Incubation:
-
Cell Washing and Resuspension:
-
Flow Cytometry Analysis:
Protocol 2: Evaluating the Effect of this compound on the ALDH-Positive Population
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells at an appropriate density in culture plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a predetermined time (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
-
ALDEFLUOR™ Assay:
-
Following treatment, harvest the cells and perform the ALDEFLUOR™ assay as described in Protocol 1.
-
-
Data Analysis:
-
For each treatment condition, determine the percentage of ALDH-positive cells using flow cytometry.
-
Compare the percentage of ALDH-positive cells in the treated samples to the vehicle control to determine the effect of this compound.
-
Visualizations
ALDEFLUOR™ Assay Workflow
Caption: Workflow of the ALDEFLUOR™ assay for identifying ALDH-positive cells.
Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound on c-Myc signaling in CSCs.
References
- 1. protocols.io [protocols.io]
- 2. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 3. stemcell.com [stemcell.com]
- 4. abscience.com.tw [abscience.com.tw]
- 5. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of c-Myc after 3-O-cis-p-Coumaroyltormentic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of c-Myc protein expression by Western blot in response to treatment with 3-O-cis-p-Coumaroyltormentic acid. This document includes a summary of the compound's known effects on c-Myc, a detailed experimental protocol, and tools for data presentation and visualization.
Introduction
3-O-p-Coumaroyltormentic acid, a triterpene acid identified in both cis and trans isomeric forms, has been shown to inhibit the formation of breast cancer stem cells.[1][2] A key mechanism of its action is the downregulation of the c-Myc oncoprotein.[1][2] Research indicates that this compound reduces c-Myc protein levels by inducing its degradation.[1][2] The c-Myc protein is a critical transcription factor that is frequently dysregulated in various human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis.[3][4] Its targeted degradation is a promising strategy in cancer therapy.
Western blotting is an essential technique to qualitatively and quantitatively assess changes in c-Myc protein levels following treatment with this compound. This allows for the confirmation of the compound's effect and the elucidation of its mechanism of action.
Quantitative Data Presentation
Effective data presentation is crucial for the interpretation and communication of experimental results. Densitometric analysis of Western blot bands allows for the quantification of c-Myc protein levels relative to a loading control (e.g., β-actin, GAPDH). The following table provides a template for organizing and presenting such quantitative data.
Table 1: Effect of this compound on c-Myc Protein Expression
| Treatment Group | Concentration (µM) | Time (hours) | c-Myc Protein Level (Normalized to Loading Control) | Fold Change vs. Control |
| Vehicle Control (e.g., DMSO) | 0 | 24 | 1.00 | 1.00 |
| This compound | 10 | 24 | Insert Value | Calculate Value |
| This compound | 25 | 24 | Insert Value | Calculate Value |
| This compound | 50 | 24 | Insert Value | Calculate Value |
| This compound | 25 | 12 | Insert Value | Calculate Value |
| This compound | 25 | 48 | Insert Value | Calculate Value |
Note: This is a template table. Researchers should replace the placeholder text with their experimental data.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis of c-Myc. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, MCF-7) in appropriate culture dishes or flasks and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
II. Preparation of Cell Lysates
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail to the cells.[5]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. For enhanced lysis, sonicate the samples briefly on ice.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).[6] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., anti-c-Myc antibody [9E10]) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
VI. Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of c-Myc.
Caption: Workflow for Western Blot Analysis of c-Myc.
c-Myc Signaling Pathway and Point of Intervention
The c-Myc protein is regulated by various signaling pathways and its stability is controlled by phosphorylation and subsequent ubiquitination, leading to its degradation by the proteasome.[8] this compound is proposed to promote the degradation of c-Myc.[1][2]
Caption: Proposed Mechanism of c-Myc Downregulation.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. origene.com [origene.com]
- 3. Cancer stem cells: a target for overcoming therapeutic resistance and relapse | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Aronia melanocarpa L. fruit peels show anti-cancer effects in preclinical models of breast carcinoma: The perspectives in the chemoprevention and therapy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Potential Benefits of Black Chokeberry (Aronia melanocarpa) Fruits and Their Constituents in Improving Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing "3-O-cis-p-Coumaroyltormentic acid" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) that has garnered interest in cancer research, particularly for its role in the inhibition of breast cancer stem cell formation.[1][2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of stock solutions. These application notes provide a detailed protocol for the preparation of a this compound stock solution, along with its physicochemical properties and relevant biological context.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is essential for accurate stock solution preparation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₇ | [3] |
| Molecular Weight | 634.84 g/mol | [4] |
| CAS Number | 121072-40-0 | [3] |
| Appearance | Solid (assumed) | N/A |
| Purity | ≥98% | [3] |
| Storage of Solid | -20°C under inert atmosphere | [3] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | A 10 mg/mL stock solution has been reported for similar compounds. | Triterpenoid compounds are often dissolved in DMSO for in vivo and in vitro studies.[2] |
| Ethanol | Data not available. | General information suggests triterpenoids have some solubility in alcohols. |
| Methanol | Data not available. | General information suggests triterpenoids have some solubility in alcohols. |
| Water | Poor | Triterpenoids generally have low aqueous solubility.[5] |
Experimental Protocol: Preparing a 10 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonication bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the solid compound. Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For a 10 mg/mL solution with 10 mg of compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved. If any particulate matter remains, continue vortexing. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolving the compound.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize freeze-thaw cycles and reduce the risk of contamination and degradation. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is generally sufficient.
Experimental Workflow Diagram
Caption: Workflow for preparing the stock solution.
Stability and Storage of Stock Solution
While specific stability data for this compound in DMSO is not extensively documented, general guidelines for storing compounds in DMSO should be followed to ensure the integrity of the stock solution.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation. Aliquoting into single-use volumes is highly recommended.
-
Light and Air Exposure: Protect the stock solution from light and air. Use amber-colored or opaque vials and ensure they are tightly sealed.
-
Moisture: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can affect the stability of some compounds. Use anhydrous DMSO and handle it in a dry environment.
-
Long-Term Storage: For long-term storage, -80°C is preferable to -20°C to slow down potential degradation. Based on stability studies of other triterpenoids, stock solutions in DMSO are expected to be stable for at least several months when stored properly at -20°C or below.[6]
Biological Activity and Signaling Pathway
This compound has been shown to inhibit the formation of breast cancer stem cells.[1] This effect is mediated through the downregulation of the c-Myc protein.[2] c-Myc is a transcription factor that is often overexpressed in various cancers and plays a crucial role in cell proliferation, growth, and apoptosis.[7][8] The degradation of c-Myc is a tightly regulated process, primarily occurring through the ubiquitin-proteasome pathway.[9][10]
The signaling pathway diagram below illustrates the proposed mechanism of action of this compound in promoting c-Myc degradation.
Caption: c-Myc degradation pathway.
References
- 1. Triterpene esters: natural products from Dorstenia arifolia (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 3. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application of 3-O-cis-p-Coumaroyltormentic Acid in Oncology: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid, in the field of oncology. Particular focus is given to its promising role in targeting breast cancer stem cells.
Abstract
This compound has emerged as a molecule of interest in cancer research, demonstrating significant anti-cancer properties, especially against breast cancer.[1][2][3][4] Preclinical studies have shown its ability to inhibit the proliferation of breast cancer cells and, crucially, to target the cancer stem cell (CSC) population, which is often responsible for tumor recurrence and metastasis.[1][2] The primary mechanism of action identified is the downregulation of the c-Myc protein, a key survival factor for cancer stem cells.[1][2][4] This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: In Vitro Efficacy
The following table summarizes the quantitative data on the in vitro effects of this compound on breast cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 | Proliferation (MTS Assay) | ≥80 μM (48h) | Inhibition of cell proliferation | [1] |
| MDA-MB-231 | Proliferation (MTS Assay) | ≥80 μM (48h) | Inhibition of cell proliferation | [1] |
| MCF-7 | Primary Mammosphere Formation | 40 μM | Inhibition of formation | [1] |
| MDA-MB-231 | Primary Mammosphere Formation | 40 μM | Inhibition of formation | [1] |
Mechanism of Action: Targeting the c-Myc Pathway
This compound exerts its anti-cancer effects by targeting the c-Myc signaling pathway, which is crucial for the survival and self-renewal of breast cancer stem cells. The compound has been shown to reduce the protein levels of c-Myc, leading to the inhibition of CSC properties.[1][2][4] This targeted degradation of c-Myc disrupts the expression of downstream genes essential for CSC maintenance, such as CD44, SOX2, and OCT4.[1][2]
Caption: Mechanism of Action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol details the methodology to assess the anti-proliferative effects of this compound on breast cancer cells.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
-
Plate reader
Procedure:
-
Seed MCF-7 or MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 20, 40, 80, 160 μM) for 48 hours.
-
Following treatment, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Experimental Workflow for MTS Cell Proliferation Assay.
Mammosphere Formation Assay
This protocol is designed to evaluate the effect of this compound on the self-renewal capacity of breast cancer stem cells.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Cancer stem cell (CSC) culture media (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment plates
-
Microscope
Procedure:
-
Dissociate single cells from MCF-7 or MDA-MB-231 cultures.
-
Seed the single cells in ultra-low attachment plates at a low density in CSC culture media.
-
Treat the cells with this compound (e.g., 20 and 40 μM) or DMSO as a control.
-
Incubate the plates for 7 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.
-
Compare the number and size of mammospheres in treated versus control wells.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of breast cancer, by effectively targeting the cancer stem cell population through the inhibition of the c-Myc pathway. The provided protocols offer a foundation for further investigation into its efficacy and mechanism of action. Future research should focus on in vivo studies to validate these in vitro findings, explore the compound's pharmacokinetic and pharmacodynamic properties, and investigate its potential in combination therapies to overcome drug resistance in cancer.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-O-cis-p-Coumaroyltormentic Acid as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) compound that has garnered significant interest for its potential therapeutic applications. Belonging to the family of ursane-type triterpenoids, this molecule has been isolated from various plant sources, including Aronia melanocarpa (black chokeberry).[1] Research has primarily focused on its potent anti-cancer properties, particularly its ability to target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[1][2] Additionally, derivatives of tormentic acid, the parent compound, have demonstrated promising anti-inflammatory and antioxidant activities, suggesting a broader therapeutic potential for this compound.[3][4][5]
These application notes provide a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-cancer effects. Detailed protocols for key in vitro assays are provided to facilitate further research and drug development efforts.
Section 1: Anti-Cancer Therapeutic Potential
The primary therapeutic application of this compound investigated to date is in the field of oncology, specifically in targeting breast cancer stem cells.[1][2] This compound has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, a key characteristic of cancer stem cells.[1] The principal mechanism of action is the downregulation of the oncoprotein c-Myc, a critical factor for CSC survival and self-renewal.[1][2]
Quantitative Data Summary
The following table summarizes the reported quantitative data on the anti-cancer effects of this compound and its trans-isomer.
| Parameter | Cell Line(s) | Compound | Concentration | Effect | Reference |
| Cell Proliferation | MCF-7, MDA-MB-231 | This compound | ≥80 μM | Inhibition of proliferation after 48h | [1] |
| Mammosphere Formation | MCF-7, MDA-MB-231 | This compound | 40 μM | Inhibition of primary mammosphere formation | [1] |
| Mammosphere Formation | Primary breast cancer cells | 3-O-trans-p-Coumaroyltormentic acid | Not specified | Reduced size and formation of mammospheres | [1] |
| Cancer Stem Cell Population | MDA-MB-231 | 3-O-p-Coumaroyltormentic acid | Not specified | Reduction of CD44high/CD24low subpopulation | [1] |
Signaling Pathway: c-Myc Degradation
This compound exerts its anti-cancer stem cell effect by promoting the degradation of the c-Myc protein. The c-Myc protein is a transcription factor that is often overexpressed in cancers and plays a crucial role in cell growth, proliferation, and apoptosis.[1] Its degradation is a tightly regulated process, primarily mediated by the ubiquitin-proteasome system. The compound appears to facilitate this degradation, leading to a reduction in c-Myc levels and subsequent inhibition of cancer stem cell properties.
Caption: Proposed mechanism of this compound in promoting c-Myc degradation.
Experimental Protocols
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
MCF-7 or MDA-MB-231 breast cancer cell lines
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Ultra-low attachment plates (6-well or 96-well)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture MCF-7 or MDA-MB-231 cells in standard adherent conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS and detach them using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge the cells.
-
Single-Cell Suspension: Resuspend the cell pellet in serum-free DMEM/F12 medium and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Plating: Seed the cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Heparin, Penicillin-Streptomycin).
-
Treatment: Add this compound at desired concentrations (e.g., 20 µM, 40 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Quantification: Count the number of mammospheres (spherical, non-adherent cell clusters >50 µm in diameter) in each well using an inverted microscope.
-
Analysis: Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%. Compare the MFE of treated groups to the control group.
This protocol details the detection and quantification of c-Myc protein levels in cell lysates.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for c-Myc and the loading control. Normalize the c-Myc signal to the loading control to determine the relative protein expression.
This protocol is for the identification and quantification of the CD44high/CD24low cancer stem cell population using flow cytometry.
Materials:
-
Single-cell suspension of breast cancer cells
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD44 antibody
-
PE-conjugated anti-human CD24 antibody
-
Isotype control antibodies (FITC-IgG and PE-IgG)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the treated and untreated cancer cells as described in the mammosphere assay protocol.
-
Cell Counting: Count the cells and adjust the concentration to 1x106 cells/mL in FACS buffer.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies. For controls, use isotype control antibodies in separate tubes.
-
Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the viable cell population and analyze the expression of CD44 and CD24.
-
Data Analysis: Determine the percentage of cells in the CD44high/CD24low quadrant for each sample. Compare the treated groups to the control group.
Section 2: Potential as an Anti-Inflammatory and Antioxidant Agent
While research on this compound has primarily focused on its anti-cancer effects, studies on its parent compound, tormentic acid, and its trans-isomer suggest potential anti-inflammatory and antioxidant activities.[3][4][5] The coumaroyl moiety is known to possess antioxidant properties.[6] Esterification of tormentic acid with p-coumaric acid has been shown to enhance its anti-inflammatory effects by targeting the NF-κB signaling pathway.[4]
Quantitative Data Summary (for related compounds)
The following table summarizes the reported quantitative data on the anti-inflammatory and anti-allodynic effects of tormentic acid and its trans-coumaroyl ester.
| Parameter | Model | Compound | Concentration/Dose | Effect | Reference |
| Anti-allodynia | Inflammatory pain (mice) | Tormentic acid | 30 mg/kg (p.o.) | 82-100% inhibition | [7] |
| Anti-allodynia | Neuropathic pain (mice) | Tormentic acid | 30 mg/kg (p.o.) | 91% inhibition | [7] |
| Pro-inflammatory Cytokines | LPS-stimulated THP-1 macrophages | 3-O-trans-p-Coumaroyltormentic acid | Not specified | Significant decrease in TNFα, IL-8, CCL2, CXCL5, CXCL11 | [4] |
| NF-κB Activation | TLR4-dependent and -independent models | 3-O-trans-p-Coumaroyltormentic acid | Not specified | Inhibition of NF-κB activation | [4] |
Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 3-O-trans-p-Coumaroyltormentic acid has been shown to inhibit this pathway.[4]
Caption: Inhibition of the NF-κB signaling pathway by 3-O-trans-p-Coumaroyltormentic acid.
Experimental Protocols
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x104 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of NED solution and incubate for another 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. Compare the NO production in treated cells to the LPS-stimulated control.
This is a common and straightforward assay to evaluate the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
This compound
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plates
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should also be measured.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
This compound is a promising therapeutic agent with well-documented anti-cancer stem cell activity, primarily through the targeted degradation of c-Myc. The provided protocols offer a framework for the continued investigation of its efficacy and mechanism of action in various cancer models. Furthermore, based on the bioactivity of its structural analogs, this compound warrants further investigation for its potential anti-inflammatory and antioxidant properties. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and safety profiles of this compound, paving the way for its potential clinical development.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of tormentic acid from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-allodynic action of the tormentic acid, a triterpene isolated from plant, against neuropathic and inflammatory persistent pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation of 3-O-cis-p-Coumaroyltormentic Acid Using High-Performance Liquid Chromatography
Introduction
3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that has garnered interest in the scientific community for its potential biological activities. As a complex phytochemical, its isolation and purification are crucial for further pharmacological and biochemical studies. High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation and purification of such compounds from complex mixtures like plant extracts.[1][2][3] This application note provides a detailed protocol for the isolation of this compound, primarily sourced from plants like Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[4][5]
Target Molecule: this compound CAS Number: 121072-40-0[6] Molecular Formula: C₃₉H₅₄O₇[6] Molecular Weight: 634.9 g/mol [6]
This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and analytical chemistry.
Experimental Protocols
1. Sample Preparation from Plant Material
A generalized procedure for the extraction of triterpenoid saponins (B1172615) from plant material, such as Aronia berries, is as follows:
-
Drying and Grinding: The plant material (e.g., berries) is first dried to a constant weight to remove moisture. Subsequently, it is ground into a fine powder to increase the surface area for efficient extraction.[7]
-
Extraction: The powdered plant material is then subjected to solvent extraction. Methanol is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and moderately polar compounds.[7][8] Techniques like sonication or Soxhlet extraction can be employed to enhance the extraction efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Pre-purification (Optional): For complex extracts, a preliminary purification step using techniques like silica (B1680970) gel column chromatography or solid-phase extraction (SPE) can be beneficial to enrich the fraction containing the target compound and remove interfering substances before HPLC.[5][7]
2. High-Performance Liquid Chromatography (HPLC) Isolation
The following HPLC protocol is based on a validated method for the isolation of this compound.[4]
-
Instrumentation: A standard preparative HPLC system equipped with a UV/Vis detector is required.
-
Sample Preparation for HPLC: The crude or pre-purified extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.2-μm syringe filter to remove any particulate matter before injection.[4]
-
HPLC Conditions:
-
Column: Shim-pack GIS-PREP-ODS (C18), 10 × 250 mm.[4]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
0 min: 20% B
-
20 min: 60% B
-
40 min: 100% B
-
-
Flow Rate: 3 mL/min.[4]
-
Column Temperature: Room temperature.[4]
-
Detection Wavelengths: 220 nm and 254 nm.[4]
-
Injection Volume: 500 μL.[4]
-
-
Fraction Collection: Fractions are collected based on the retention time of the target compound, which has been reported to be approximately 45 minutes under these conditions.[4] The collected fractions are then concentrated to obtain the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the isolation of this compound using the described HPLC method.
| Parameter | Value | Reference |
| Retention Time | ~45 min | [4] |
| Purity (Post-HPLC) | ≥98% | [6] |
| Yield | Variable (dependent on source material and extraction efficiency) | |
| Detection Wavelengths | 220 nm, 254 nm | [4] |
| Molecular Weight | 634.9 g/mol | [6] |
Visualizations
Experimental Workflow for Isolation of this compound
References
- 1. HPLC in Action: Applications and Innovations in Phytochemical Analysis [greenskybio.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of 3-O-cis-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent biological activities of 3-O-cis-p-Coumaroyltormentic acid, a promising natural compound with demonstrated anti-cancer, anti-inflammatory, and anti-parasitic properties. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Biological Activities and Dose-Response Data
This compound has been shown to exert significant biological effects in a dose-dependent manner across various models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Anti-Cancer Activity
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| MCF-7 (Breast Cancer) | MTS Assay | ≥ 80 µM | Inhibition of cell proliferation after 48 hours. | [1] |
| MDA-MB-231 (Breast Cancer) | MTS Assay | ≥ 80 µM | Inhibition of cell proliferation after 48 hours. | [1] |
| MCF-7 (Breast Cancer) | Mammosphere Formation Assay | 40 µM | Inhibition of primary mammosphere formation. | [1] |
| MDA-MB-231 (Breast Cancer) | Mammosphere Formation Assay | 40 µM | Inhibition of primary mammosphere formation. | [1] |
Table 2: In Vivo Anti-Inflammatory Activity
| Animal Model | Assay | Dose | Effect | Citation |
| Mouse | TPA-Induced Ear Edema | 0.15 mg/ear | 50% inhibitory dose (ID50) for inflammation. |
Table 3: In Vivo Anti-Trypanosomal Activity
| Animal Model | Parasite Strain | Dose | Effect | Citation |
| Mouse | Trypanosoma brucei brucei | 50 mg/kg/day (i.p.) for 5 days | Significant decrease in parasitemia and increased survival. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation (MTS) Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubate the cells for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Mammosphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.
Materials:
-
MCF-7 and MDA-MB-231 cells
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Heparin
-
Ultra-low attachment 6-well plates
-
This compound
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of MCF-7 or MDA-MB-231 cells.
-
-
Plating:
-
Seed the cells at a density of 1,000 cells/mL in DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin in ultra-low attachment 6-well plates.
-
-
Treatment:
-
Add this compound to the desired final concentrations (e.g., 20 µM and 40 µM).
-
Incubate for 7-10 days to allow for mammosphere formation.
-
-
Quantification:
-
Count the number of mammospheres with a diameter > 50 µm under a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
TPA-Induced Mouse Ear Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male ICR mice (25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Induction of Edema:
-
Dissolve TPA in acetone.
-
Topically apply 20 µL of the TPA solution (e.g., 2.5 µg) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
-
Treatment:
-
Dissolve this compound in acetone.
-
Apply the test compound topically to the right ear shortly after TPA application.
-
-
Evaluation of Edema:
-
After 6 hours, sacrifice the mice and take a 6 mm diameter punch biopsy from both ears.
-
Weigh the biopsies to determine the extent of edema (difference in weight between the right and left ear punches).
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize the ear biopsies and measure MPO activity, an indicator of neutrophil infiltration, using a commercial kit according to the manufacturer's instructions.
-
In Vivo Anti-Trypanosomal Activity
Objective: To determine the efficacy of this compound in a mouse model of African trypanosomiasis.
Materials:
-
Female BALB/c mice
-
Trypanosoma brucei brucei (bioluminescent strain)
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
Protocol:
-
Infection:
-
Infect mice intraperitoneally with 1 x 10⁴ T. b. brucei parasites.
-
-
Treatment:
-
On day 3 post-infection, begin intraperitoneal administration of this compound (50 mg/kg/day) or vehicle for 5 consecutive days.
-
-
Monitoring Parasitemia:
-
Monitor parasite levels daily by bioluminescence imaging.
-
Administer D-luciferin (150 mg/kg) intraperitoneally to the mice.
-
After 10 minutes, anesthetize the mice and acquire images using an in vivo imaging system.
-
Quantify the bioluminescent signal from the whole body.
-
-
Survival:
-
Monitor the survival of the mice daily.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: Workflow for in vitro anti-cancer evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Promotion of c-Myc protein degradation.
References
Troubleshooting & Optimization
"3-O-cis-p-Coumaroyltormentic acid" solubility in DMSO and ethanol
This technical support guide provides researchers, scientists, and drug development professionals with information on the solubility of 3-O-cis-p-Coumaroyltormentic acid in DMSO and ethanol (B145695), along with troubleshooting advice for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
For a structurally related pentacyclic triterpene, Asiatic acid, the solubility is approximately 10 mg/mL in ethanol and 20 mg/mL in DMSO.[4] This suggests a similar range of solubility for this compound.
Q2: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration. It is advisable to not store the diluted aqueous solution for more than a day to avoid potential precipitation.[4]
Q3: Are there any special handling and storage recommendations?
This compound should be stored at -20°C under an inert atmosphere.[5] Before opening the vial, it is recommended to centrifuge it to ensure that all the product is at the bottom.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit. Triterpenoids are generally poorly soluble in water.[6] | - Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system).- Decrease the final concentration of the compound.- Prepare the final dilution immediately before use. |
| Difficulty dissolving the compound even in DMSO or ethanol. | The compound may require gentle warming or sonication to fully dissolve. | - Briefly warm the solution at 37°C.- Place the solution in a sonicator bath for a few minutes.- Ensure the solvent is of high purity and anhydrous. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect the stock solution to ensure there are no visible particles.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Solubility Data Summary
The table below summarizes the expected solubility of this compound based on available data for similar compounds and its use in published research.
| Solvent | Expected Solubility | Notes |
| DMSO | Likely soluble, potentially around 20 mg/mL. | DMSO has been used as a solvent for this compound in published cell culture experiments.[2][3] A similar compound, Asiatic acid, has a solubility of approximately 20 mg/mL in DMSO.[4] |
| Ethanol | Likely soluble, potentially around 10 mg/mL. | Triterpenoids are generally lipophilic and soluble in ethanol.[1] A similar compound, Asiatic acid, has a solubility of approximately 10 mg/mL in ethanol.[4] |
| Water | Insoluble or very poorly soluble. | Triterpenoids are generally insoluble in water.[1][6] |
Experimental Workflow
Below is a general workflow for preparing a stock solution of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. mdpi.com [mdpi.com]
improving "3-O-cis-p-Coumaroyltormentic acid" stability in cell culture media
Welcome to the technical support center for 3-O-cis-p-Coumaroyltormentic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary instability concern for this compound is its potential for isomerization. The cis-p-coumaroyl moiety is susceptible to light-induced isomerization to the more stable trans form.[1][2] This conversion can alter the compound's biological activity. A secondary concern is the hydrolysis of the ester linkage, which can be accelerated by pH extremes and enzymatic activity.[3][4][5]
Q2: Is the compound stable when dissolved in a stock solution like DMSO?
A2: In an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) and stored properly (protected from light, at -20°C or -80°C), this compound should be relatively stable. Instability issues are more likely to arise once it is diluted into aqueous cell culture media.
Q3: How does the presence of Fetal Bovine Serum (FBS) in the culture medium affect the compound's stability?
A3: Fetal Bovine Serum (FBS) contains various esterases and other enzymes that can hydrolyze the ester bond connecting the p-coumaric acid and tormentic acid moieties.[5][6] This enzymatic degradation will likely decrease the half-life of the compound in the medium. If reproducible, long-term effects are desired, consider using serum-free media or reducing the serum concentration if your cell line permits.
Q4: What are the expected degradation products in cell culture media?
A4: The two primary expected degradation products are:
-
3-O-trans-p-Coumaroyltormentic acid: The isomeric form of the parent compound.
-
Tormentic acid and p-Coumaric acid: Formed upon hydrolysis of the ester linkage.
Q5: At what pH is the compound most stable?
A5: While specific data for this molecule is unavailable, ester linkages are generally most stable at a slightly acidic to neutral pH (around 5-7).[7][8] Standard cell culture media (pH 7.2-7.4) should be acceptable for short-term experiments, but be aware that hydrolysis can occur. Avoid highly acidic or basic conditions during storage or preparation.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Loss of biological activity over time in culture. | 1. Isomerization: The cis isomer may be converting to the less active (or differently active) trans isomer. 2. Hydrolysis: The compound is being cleaved into its constituent parts (tormentic acid and p-coumaric acid). | 1. Protect all solutions and cell cultures from light. Use amber vials and conduct experiments in a dark incubator or a foil-covered plate. 2. Replenish the compound in the media more frequently (e.g., every 12-24 hours instead of every 48-72 hours). 3. Perform a time-course experiment to determine the compound's half-life in your specific media and cell line (see Experimental Protocols). |
| Appearance of unexpected peaks in HPLC analysis of the media. | Degradation: New peaks likely correspond to the trans isomer or the hydrolysis products. | 1. Run standards of the potential degradation products (3-O-trans-p-Coumaroyltormentic acid, tormentic acid, p-coumaric acid) if available, to identify the new peaks. 2. Analyze samples at earlier time points to monitor the rate of degradation. |
| Variability in experimental results between batches. | 1. Inconsistent light exposure. 2. Different lots of FBS: Esterase activity can vary between batches of serum. 3. Stock solution degradation: Improper storage of the DMSO stock. | 1. Standardize all light-handling procedures. 2. Test new lots of FBS for their effect on compound stability before use in critical experiments. Consider heat-inactivating the FBS, though this may affect cell growth. 3. Prepare fresh stock solutions from powder for each set of experiments or aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Sterile, light-blocking microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of test media: your complete cell culture medium (with FBS, antibiotics, etc.) and a serum-free version.
-
-
Incubation:
-
Spike the compound into both media types to a final concentration of 20 µM (or your typical working concentration). Prepare enough volume for all time points.
-
Aliquot 1 mL of each spiked medium into separate light-blocking microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place all tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each time point, remove one tube of each media type.
-
Immediately add 1 mL of ice-cold acetonitrile to precipitate proteins (especially in the FBS-containing samples).
-
Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC analysis. The T=0 sample represents 100% initial concentration.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 70% A / 30% B, ramping to 100% B over 20-30 minutes. This must be optimized for your specific compound and potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of p-coumaric acid (around 310 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area of the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine its stability profile and estimate the half-life (t½).
-
Data Presentation Table
Use the following table to log your results from the stability assessment protocol.
| Time Point (Hours) | Peak Area (Medium without FBS) | % Remaining (without FBS) | Peak Area (Medium with FBS) | % Remaining (with FBS) |
| 0 | Record T=0 Area | 100% | Record T=0 Area | 100% |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing compound stability in cell culture media.
c-Myc Degradation Signaling Pathway
3-O-p-Coumaroyltormentic acid has been shown to reduce c-Myc protein levels by promoting its degradation.[9] The canonical pathway for c-Myc degradation is via the ubiquitin-proteasome system.
Caption: c-Myc protein degradation via the ubiquitin-proteasome pathway.
References
- 1. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-dependence of enzymic ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the stability of tyrosol esters during in vitro gastrointestinal digestion - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-O-cis-p-Coumaroyltormentic Acid for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural triterpenoid (B12794562) compound.[1][2] In cancer research, it has been shown to inhibit the proliferation of breast cancer cells and reduce the formation of mammospheres (a measure of cancer stem cell activity).[1] Its mechanism of action involves the downregulation of the c-Myc oncoprotein, a key regulator of cell growth and proliferation.[2] Specifically, it has been found to induce the degradation of the c-Myc protein.[2][3]
Q2: What is a typical concentration range for this compound in in vitro assays?
A2: Based on published studies in breast cancer cell lines, effective concentrations of this compound have been observed in the micromolar range. A common starting point for dose-response experiments would be to test a range of concentrations from 1 µM to 100 µM. Specific concentrations that have been used to demonstrate effects on cell proliferation and mammosphere formation are 20 µM, 40 µM, and 80 µM.[1][4]
Q3: How should I prepare a stock solution of this compound?
A3: Like many hydrophobic natural products, this compound is expected to have low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[5][6] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[5][7]
Q4: Is this compound stable in solution?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
Question: My cell viability results with this compound are not reproducible, or I'm observing an unexpected increase in signal at high concentrations. What could be the cause?
Answer: This is a common issue when working with triterpenoid compounds in tetrazolium-based assays like MTT and MTS.
Root Cause: Triterpenoids, due to their chemical structure, can directly reduce the tetrazolium salts (MTT, MTS) to their colored formazan (B1609692) product. This leads to a false-positive signal that is independent of cellular metabolic activity, masking the true cytotoxic or anti-proliferative effects of the compound.
Troubleshooting Steps:
-
Confirm Interference: Run a cell-free control experiment. Prepare wells with your complete cell culture medium and the same concentrations of this compound you are testing, but do not add any cells. Add the MTT or MTS reagent and incubate for the standard duration. If you observe a color change, this confirms that the compound is directly interfering with the assay reagent.
-
Switch to an Alternative Assay: The most reliable solution is to use a cell viability assay that is not based on metabolic reduction. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number. It is less susceptible to interference from reducing compounds.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells, which is a robust indicator of cell viability.
-
Issue 2: Compound Precipitation in Cell Culture Medium
Question: I'm observing a precipitate in my wells after adding the diluted this compound. How can I improve its solubility in the final assay volume?
Answer: Precipitation of hydrophobic compounds in aqueous cell culture media is a frequent challenge.
Root Cause: The compound's low aqueous solubility can cause it to come out of solution when the DMSO stock is diluted into the cell culture medium.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
Pre-warm the media: Use cell culture media that has been pre-warmed to 37°C for the final dilution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed media.
-
Vortexing: Gently vortex the diluted solution immediately before adding it to the cell plate to ensure it is well-dispersed.
-
-
Include a Low Concentration of Serum: If your experimental design allows, the presence of a low percentage of fetal bovine serum (e.g., 1%) in the final dilution media can help to stabilize hydrophobic compounds and prevent precipitation.
-
Consider Detergents (for biochemical assays): For cell-free biochemical assays, the inclusion of a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help to prevent aggregation.[9][10] However, this is generally not recommended for cell-based assays as detergents can affect cell membrane integrity.
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Cell Line(s) | Assay Type | Effective Concentration(s) | Observed Effect(s) | Reference |
| MCF-7, MDA-MB-231 | MTS Assay | ≥80 µM | Inhibition of cell proliferation after 48 hours. | [1] |
| MCF-7, MDA-MB-231 | Mammosphere Formation Assay | 40 µM | Inhibition of primary mammosphere formation. | [1][4] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is recommended to avoid interference from the direct reducing activity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Carefully add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without disturbing the cell monolayer.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Gently wash the plate five times with slow-running tap water.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is another excellent alternative to tetrazolium-based assays.
-
Plate Preparation:
-
Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well.
-
Include control wells with medium only for background measurement.
-
-
Compound Treatment:
-
Add the desired concentrations of this compound to the experimental wells.
-
Incubate for the desired period.
-
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
Mandatory Visualizations
Caption: Recommended experimental workflow for in vitro cell viability testing.
Caption: Proposed signaling pathway for this compound.
References
- 1. promega.com [promega.com]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids with Antiplatelet Aggregation Activity from the Roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-O-cis-p-Coumaroyltormentic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "3-O-cis-p-Coumaroyltormentic acid".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: I am having difficulty separating this compound from its trans isomer. What can I do?
Answer: The co-elution of cis and trans isomers is a primary challenge in the purification of this compound due to their similar molecular weight and structure.[1] Here are several strategies to improve separation:
-
Optimize your HPLC method:
-
Column Selection: Consider using a high-resolution column, such as a C18 column with a smaller particle size (e.g., < 5 µm). Phenyl-hexyl columns can also offer different selectivity for aromatic compounds.
-
Mobile Phase Modification: Fine-tune the mobile phase composition. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can enhance resolution. Isocratic elution with a carefully optimized solvent ratio might also be effective.
-
Temperature Control: Adjusting the column temperature can alter selectivity and improve separation. Experiment with a range of temperatures (e.g., 25-40°C).
-
-
Consider alternative chromatographic techniques:
-
Preparative Thin-Layer Chromatography (TLC): This can be an effective method for separating small quantities of the isomers.[1][2]
-
Counter-Current Chromatography (CCC): This technique separates compounds based on their differential partitioning between two immiscible liquid phases and can be very effective for separating isomers.
-
Question: My yield of this compound is very low. How can I improve it?
Answer: Low yield can result from several factors throughout the extraction and purification process. Consider the following:
-
Extraction Efficiency: Ensure the initial extraction from the plant material is exhaustive. Using methanol is a common practice.[1] Soaking the material for a sufficient duration and potentially performing multiple extraction cycles can improve the yield.
-
Solvent Partitioning: During liquid-liquid extraction (e.g., with ethyl acetate), ensure proper mixing and sufficient contact time to allow for the complete transfer of the compound of interest into the organic phase.[1]
-
Compound Degradation: this compound may be sensitive to light, heat, or extreme pH.
-
Protect your samples from light, especially during long processing times.
-
Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature.
-
Be mindful of the pH of your solutions.
-
-
Minimize Transfer Steps: Each transfer step (e.g., from flask to flask, during filtration) can result in product loss. Plan your workflow to minimize these steps.
Question: I am observing peak tailing or broadening during my HPLC analysis. What could be the cause?
Answer: Peak tailing or broadening can be caused by several factors related to the column, mobile phase, or the compound itself.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or consider replacing it.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acidic compound, leading to peak tailing. Ensure the pH is appropriate for your column and compound. Adding a small amount of acid to the mobile phase usually helps for acidic compounds.
-
Secondary Interactions: The compound may be interacting with active sites on the silica (B1680970) backbone of the column. Using a high-purity, end-capped column can minimize these interactions.
Frequently Asked Questions (FAQs)
What are the key structural differences between this compound and its trans isomer?
The primary difference lies in the geometry of the p-coumaroyl moiety. In the cis isomer, the hydrogen atoms on the double bond of the coumaroyl group are on the same side, while in the trans isomer, they are on opposite sides.[1] This results in different 1H NMR coupling constants for the olefinic protons.[1] Their molecular weights are identical.[1]
What is a typical workflow for the purification of this compound?
A general workflow involves:
-
Extraction of the dried plant material with a solvent like methanol.
-
Solvent partitioning, for example, with ethyl acetate (B1210297), to enrich the target compounds.
-
Initial chromatographic separation using techniques like silica gel column chromatography.
-
Further purification using preparative TLC or HPLC to isolate the cis isomer.[1][2]
How can I confirm the identity and purity of my final product?
The identity of this compound can be confirmed using spectroscopic methods such as:
-
NMR (1H and 13C): To elucidate the structure and confirm the cis configuration.[1]
-
Mass Spectrometry (MS): To determine the molecular weight.[1]
Purity is typically assessed by HPLC, where a single, sharp peak indicates a high degree of purity.
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound. Note that these values are examples and actual results may vary depending on the starting material and specific experimental conditions.
| Purification Step | Column/Technique | Mobile Phase/Solvent System | Yield (%) | Purity (%) |
| Initial Extraction | Methanol Maceration | Methanol | - | - |
| Solvent Partitioning | Liquid-Liquid Extraction | Ethyl Acetate/Water | 85 | 30 |
| Silica Gel Column | Silica Gel (60 Å, 70-230 mesh) | Hexane:Ethyl Acetate Gradient | 60 | 75 |
| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile:Water with 0.1% Formic Acid (isocratic) | 40 | >98 |
Experimental Protocols
Generalized Protocol for the Isolation and Purification of this compound
This protocol is a generalized representation based on published methods.[1] Researchers should optimize these steps for their specific needs.
-
Extraction:
-
Grind dried plant material (e.g., Aronia) to a fine powder.
-
Macerate the powder in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water (1:1 v/v).
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.
-
Load the pre-adsorbed sample onto a silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to pool fractions containing the target compounds.
-
-
Preparative HPLC:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or shallow gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm and 320 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, MS, and NMR.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of "3-O-cis-p-Coumaroyltormentic acid" during storage
This technical support center provides guidance on the proper storage and handling of 3-O-cis-p-Coumaroyltormentic acid to minimize degradation and ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a triterpenoid (B12794562) saponin. Its structure consists of a pentacyclic triterpene acid, tormentic acid, linked to a cis-p-coumaric acid moiety via an ester bond. The cis configuration of the p-coumaroyl group is a notable feature, as the trans isomer is often more common in nature.[1][2] This geometric isomerism can significantly impact the compound's biological activity.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: The main factors that can lead to the degradation of this compound are:
-
Isomerization: The cis isomer can convert to the more stable trans form, particularly when exposed to light and heat.[2][3]
-
Hydrolysis: The ester linkage between tormentic acid and p-coumaric acid is susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The phenolic group on the coumaroyl moiety can be prone to oxidation.
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.[4]
-
pH: Extreme pH conditions can catalyze hydrolysis.[5]
Q3: What are the recommended storage conditions for long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder in a tightly sealed container, protected from light. For optimal preservation, storage at low temperatures, such as -20°C, is advisable.[4] Some saponins (B1172615) are known to be hygroscopic, so ensuring a dry environment is also critical.[6]
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other degradation reactions. If you must store it in solution for a short period, use a neutral, aprotic solvent, and store at -20°C or below. It is crucial to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity in experiments compared to previous batches. | Degradation of the compound, possibly due to isomerization to the less active trans form or hydrolysis. | 1. Verify the purity and identity of your sample using an appropriate analytical method like HPLC or LC-MS. 2. Compare the analytical profile to a reference standard if available. 3. Review your storage conditions to ensure they align with the recommendations (stored as a dry powder at -20°C, protected from light). |
| Appearance of new peaks in HPLC or LC-MS analysis. | This indicates the formation of degradation products. | 1. Characterize the new peaks to identify potential degradation products such as the trans isomer or free tormentic and p-coumaric acid. 2. Conduct a forced degradation study to confirm the identity of the degradation products under controlled stress conditions (see Experimental Protocols section). |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | This could be a sign of oxidation or moisture absorption. | 1. Discard the sample if significant changes are observed. 2. Ensure that the storage container is airtight and stored in a desiccated environment. |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase acidification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient can be optimized, but a starting point could be: 0-5 min, 90% A; 5-25 min, gradient to 10% A; 25-30 min, hold at 10% A; 30-35 min, return to 90% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for the p-coumaroyl moiety, typically around 310-330 nm.
4. Stability Study Procedure:
-
Analyze an initial sample (T=0) to determine the initial purity and peak area of this compound.
-
Store the prepared aliquots under the different conditions.
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC using the established method.
-
Compare the peak area of the parent compound and observe any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Summarize the data in a table to compare the stability under different storage conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-p-cis-Coumaroyl-1S-dihydromonotropein|538.5 g/mol [benchchem.com]
- 3. Nasunin from eggplant consists of cis-trans isomers of delphinidin 3-[4-(p-coumaroyl)-L-rhamnosyl (1-->6)glucopyranoside]-5-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting inconsistent results in "3-O-cis-p-Coumaroyltormentic acid" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent experimental results.
| Issue ID | Question | Potential Cause | Suggested Solution |
| TR-01 | Variable biological activity observed across experiments. | Isomerization: The cis isomer may convert to the more thermodynamically stable trans isomer, which could exhibit different biological activity. This can be initiated by exposure to light or changes in pH.[1][2][3] | - Protect the compound from light by using amber vials and minimizing exposure during handling. - Ensure the pH of your experimental buffers is stable and appropriate for the compound. - Verify the isomeric purity of your stock solution using HPLC or NMR before use.[1][4] |
| TR-02 | Difficulty dissolving the compound. | Poor Solubility: this compound is a complex organic molecule and may have limited solubility in aqueous solutions.[5] | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting into aqueous media.[5] - For maximum product recovery, centrifuge the original vial before removing the cap.[6] - Gentle warming or sonication may aid dissolution, but monitor for potential degradation or isomerization. |
| TR-03 | Loss of compound activity over time in storage. | Improper Storage: The compound's stability can be compromised by incorrect storage conditions. | - Store the compound at -20°C under an inert atmosphere as recommended.[6] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| TR-04 | Inconsistent results in cell-based assays. | Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound. | - Ensure consistent cell passage numbers and health across experiments. - Perform dose-response curves for each cell line to determine the optimal concentration.[4] |
| TR-05 | Unexpected peaks during analytical chromatography (HPLC). | Degradation or Isomerization: The presence of additional peaks may indicate compound degradation or conversion to the trans isomer.[2] | - Analyze a fresh sample of the compound to confirm the expected retention time. - Review handling and storage procedures to minimize degradation. - HPLC methods using a C18 column with a mobile phase of methanol, acetonitrile, and water with formic or acetic acid are commonly used for separating related compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at -20°C under an inert atmosphere to ensure its stability.[6] For maximum recovery, it is also advised to centrifuge the vial before opening.[6]
Q2: How can I confirm the identity and purity of my this compound sample?
A2: The identity and purity of the compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization (ESI) Mass Spectrometry.[4][7] The molecular weight of this compound is 634.9 g/mol .[6][8]
Q3: What is the key difference between the cis and trans isomers of 3-O-p-Coumaroyltormentic acid?
A3: The cis and trans isomers have the same molecular weight but differ in the spatial arrangement around the double bond of the p-coumaroyl moiety.[4] This difference can be distinguished by the ¹H NMR coupling constant of the olefinic protons.[4]
Q4: In which biological system has this compound shown activity?
A4: this compound has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, suggesting its potential as an anti-cancer stem cell agent.[4][7]
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is based on studies investigating the anti-proliferative effects of this compound on breast cancer cell lines.[4]
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 20 µM to 80 µM.[4] A DMSO control should be included. Replace the medium in the wells with the medium containing the compound or DMSO.
-
Incubation: Incubate the cells for 48 hours.[4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Mammosphere Formation Assay
This protocol is adapted from research on the effect of this compound on cancer stem cells.[4][7]
-
Cell Seeding: Dissociate cells into a single-cell suspension and plate them in ultra-low attachment plates in a serum-free mammosphere culture medium.
-
Compound Treatment: Add this compound at desired concentrations (e.g., 20 µM and 40 µM) or DMSO as a control to the culture medium.[4]
-
Incubation: Culture the cells for 7 days to allow for mammosphere formation.[4]
-
Quantification: Count the number of mammospheres formed under a microscope. The size of the mammospheres can also be measured.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for testing biological activity.
References
- 1. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. usbio.net [usbio.net]
- 7. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
cell viability assay optimization for hydrophobic compounds like "3-O-cis-p-Coumaroyltormentic acid"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of performing cell viability assays with hydrophobic compounds, such as "3-O-cis-p-Coumaroyltormentic acid."
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound Precipitation in Culture Media
Question: I dissolved my hydrophobic compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound is poorly soluble in the aqueous environment of the cell culture medium after the DMSO is diluted.[1] Here are the potential causes and solutions:
-
High Final Concentration: The final concentration of your compound may be exceeding its solubility limit in the media. To address this, you can decrease the final working concentration or perform a solubility test to determine the maximum soluble concentration.[1]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] A better approach is to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] You can also try adding the compound dropwise while gently vortexing the media.[1]
-
Low Media Temperature: The solubility of your compound may be lower in cold media. Always use pre-warmed (37°C) cell culture media for dilutions.[1]
-
High DMSO Concentration: While DMSO helps with initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: My cell viability assay results are highly variable between wells and experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the hydrophobic nature of your compound:
-
Compound Aggregation: Hydrophobic compounds can form aggregates in aqueous solutions, leading to uneven distribution in the microplate wells.[4] To mitigate this, consider adding a non-ionic surfactant like Tween 20 or Triton X-100 to the assay buffer to reduce non-specific binding and aggregation.[5]
-
Interaction with Assay Reagents: Some compounds can directly interact with the viability dyes (e.g., MTT, resazurin), leading to false-positive or false-negative results.[6][7] It's crucial to run a control plate with your compound and the assay reagent in cell-free media to check for any direct chemical reactions.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers per well.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, affecting cell viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Issue 3: Unexpectedly High or Low Cell Viability
Question: The cell viability in my treatment group is unexpectedly high, even at concentrations where I expect to see toxicity. Why might this be happening?
Answer: This can be a perplexing issue, often pointing to interactions between your compound and the assay components or culture environment:
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their bioavailable concentration and thus their apparent cytotoxicity.[8][9] The strength of this binding is often correlated with the hydrophobicity of the compound.[9] Consider reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it.
-
Compound-Dye Interaction: As mentioned, your compound might be directly reducing the viability dye, leading to a false signal of high metabolic activity.[6] Always include a cell-free control to test for this.
-
Compound Degradation: The compound may not be stable in the culture medium over the incubation period. You may need to perform time-course experiments to assess its stability.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is safe for my cells?
A1: The safe concentration of DMSO is cell-type dependent.[10] However, a general guideline is to keep the final concentration below 0.5%, and ideally at or below 0.1%, to minimize toxicity.[2][3] It's always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.
Q2: Are there alternative solvents to DMSO for hydrophobic compounds?
A2: Yes, while DMSO is the most common solvent, others can be considered if DMSO proves to be problematic.[11] These include ethanol, acetone, and polyethylene (B3416737) glycol (PEG).[12] However, the toxicity of these solvents must also be carefully evaluated for your specific cell line.[12] Newer, less toxic alternatives like zwitterionic liquids (ZILs) are also being explored.[3]
Q3: How can I determine the solubility of my compound in the cell culture medium?
A3: You can perform a simple turbidity assay. Prepare a series of dilutions of your compound in DMSO, then add them to your culture medium at the same final volume as in your assay. After a short incubation, you can measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[13] The concentration at which you observe a significant increase in turbidity is your approximate limit of solubility.
Q4: My compound is "this compound." Are there any specific considerations for this molecule?
A4: "this compound" is a triterpene acid that has been shown to inhibit breast cancer cell proliferation and mammosphere formation.[14][15] Like other hydrophobic triterpenoids, ensuring its solubility is key. For these types of compounds, starting with a high-concentration stock in DMSO and performing serial dilutions in pre-warmed media is a standard approach.[1] Given its activity on cancer stem cells, longer-term assays may be required, making solvent toxicity a critical parameter to control.
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations and Potential Effects
| Final DMSO Concentration | General Recommendation | Potential Effects on Cells |
| ≤ 0.1% | Ideal | Minimal to no cytotoxic effects reported for most cell lines.[2] |
| > 0.1% to 0.5% | Acceptable | May induce minor changes in gene expression or cell behavior in sensitive cell lines.[2] |
| > 0.5% to 1.0% | Use with Caution | Increased risk of cytotoxicity and altered cell function.[16] |
| > 1.0% | Not Recommended | Significant cytotoxicity is likely for most cell lines.[16][17] |
Table 2: Common Solvents for Hydrophobic Compounds in Cell-Based Assays
| Solvent | Common Starting Stock Concentration | Recommended Final Concentration | Advantages | Disadvantages |
| DMSO | 1-100 mM | < 0.5% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations.[2] |
| Ethanol | 1-50 mM | < 1% | Less toxic than DMSO for some cell lines. | Can cause protein denaturation; may evaporate. |
| Acetone | 1-20 mM | < 0.5% | Can be effective for certain compounds.[12] | Can be toxic and may interfere with some assays.[12] |
| PEG 400 | 1-10 mM | < 1% | Lower toxicity than DMSO. | May be more viscous and difficult to work with. |
Experimental Protocols & Visualizations
Protocol: Determining Maximum Soluble Concentration
-
Prepare Compound Stock: Dissolve your hydrophobic compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Serial Dilutions in DMSO: Perform a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition to Media: In a separate 96-well plate, add your complete cell culture medium to each well. Transfer a small, fixed volume of each DMSO dilution into the corresponding media wells (e.g., 2 µL of DMSO dilution into 200 µL of media). Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2 for a period relevant to your experiment (e.g., 1-2 hours).
-
Visual and Spectrophotometric Analysis: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).[18] Measure the absorbance (turbidity) of each well at a wavelength of 500 nm or higher.[13] The concentration at which a sharp increase in absorbance is observed indicates the limit of solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. benchchem.com [benchchem.com]
minimizing off-target effects of "3-O-cis-p-Coumaroyltormentic acid" in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of "3-O-cis-p-Coumaroyltormentic acid" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
A1: The primary known on-target activity of this compound is the inhibition of cancer stem cell (CSC) self-renewal. This is achieved, at least in part, through the downregulation of the c-Myc oncoprotein, a key transcription factor involved in cell proliferation, differentiation, and apoptosis.[1][2] In cell-based assays, this on-target effect is typically observed as a reduction in mammosphere formation and an inhibition of cell proliferation in cancer cell lines.[1]
Q2: What are the potential off-target effects of this compound?
A2: A comprehensive off-target profile for this compound has not been fully elucidated. However, based on its chemical class (pentacyclic triterpenoid) and its on-target pathway (c-Myc), potential off-target effects may include:
-
Modulation of Inflammatory Pathways: Pentacyclic triterpenoids are known to modulate inflammatory pathways, which could lead to unintended effects on cytokine signaling.[3]
-
General Cytotoxicity: At higher concentrations, like many natural products, it can induce cytotoxicity through mechanisms other than its intended target, potentially through oxidative stress or membrane disruption.[4]
-
Broad Transcriptional Effects: As an inhibitor of c-Myc, which regulates global gene expression, there is a risk of broad off-target effects on transcription, potentially limiting its therapeutic window.[5]
-
Kinase Inhibition: While not definitively shown for this specific molecule, some natural products can exhibit off-target kinase inhibition due to structural similarities with ATP-binding pockets.[6][7]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired on-target effect. This can be determined by performing a dose-response curve for your primary assay (e.g., mammosphere formation assay). The ideal concentration will be at or near the EC50/IC50 for the on-target effect, while being significantly lower than the concentration that induces broad cytotoxicity.
Q4: What are essential controls to include in my experiments?
A4: To ensure the validity of your results and to identify potential off-target effects, the following controls are essential:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor of the c-Myc pathway or a compound known to inhibit mammosphere formation.
-
Negative Control: A structurally similar but inactive compound, if available.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Cell-free Controls: To test for assay interference, include wells with the compound and assay reagents but without cells.
Q5: My dose-response curve has a non-sigmoidal or bell shape. What could be the cause?
A5: Non-standard dose-response curves can occur with natural products for several reasons:
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration.
-
Cellular Efflux: Cells may actively pump out the compound at higher concentrations.
-
Off-Target Effects: A bell-shaped curve can indicate that at higher concentrations, an off-target effect is counteracting the on-target effect or causing a different phenotype.[8][9][10]
Visually inspect your wells for precipitation and consider performing a solubility assay. If off-target effects are suspected, further validation experiments are necessary.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven compound distribution- Compound precipitation | - Ensure a single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Check the solubility of the compound in your media and consider using a lower concentration or a different solubilization method. |
| Observed phenotype does not match expected on-target effect (e.g., unexpected morphological changes) | - The observed phenotype is dominated by an off-target effect.- The compound is unstable in the culture medium. | - Use a known inhibitor of the suspected off-target pathway as a positive control to see if it phenocopies the effect.- Perform a time-course experiment to assess the stability of the compound.- Validate the on-target effect using a more specific assay (e.g., Western blot for c-Myc protein levels). |
| No effect observed at expected active concentrations | - The compound is inactive in your specific cell line.- The compound has degraded.- Incorrect assay conditions. | - Test the compound in a different, sensitive cell line.- Use a fresh stock of the compound.- Verify the assay parameters (e.g., incubation time, reagent concentrations). |
| High background signal in the assay | - The compound itself is fluorescent or colored, interfering with the assay readout.- Media components are interfering with the assay. | - Run a control plate with the compound in cell-free media to measure its intrinsic signal.- If interference is confirmed, switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based to a luminescence-based assay). |
Quantitative Data Summary
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Cell Proliferation (MTS Assay) | MCF-7, MDA-MB-231 | Inhibition | ≥80 µM | [1] |
| This compound | Mammosphere Formation | MCF-7, MDA-MB-231 | Inhibition | 40 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Mammosphere Formation Assay
This protocol is to assess the on-target effect of this compound on cancer stem cell self-renewal.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Ultra-low attachment 6-well plates
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture breast cancer cells to 70-80% confluency.
-
Wash cells with PBS and trypsinize to create a single-cell suspension.
-
Centrifuge the cells and resuspend them in mammosphere culture medium.
-
Count the viable cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/mL).
-
Add the appropriate concentration of this compound or vehicle control to the cell suspension.
-
Plate 2 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.
-
Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Visualizations
Caption: On-target pathway of this compound.
Caption: Experimental workflow for assessing on- and off-target effects.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. toxmsdt.com [toxmsdt.com]
Technical Support Center: Light Sensitivity and Isomerization of Coumaroyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive properties and isomerization of coumaroyl derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the photoisomerization of coumaroyl derivatives.
Issue 1: Inconsistent or No Photoisomerization Observed
Q1: I am irradiating my coumaroyl derivative sample, but I don't see the expected spectral changes in the UV-Vis spectrum. What could be the problem?
A1: Several factors can contribute to a lack of observable photoisomerization. Consider the following troubleshooting steps:
-
Incorrect Wavelength or Light Source: Ensure the emission wavelength of your light source overlaps with the absorption band of the trans (or E) isomer of your coumaroyl derivative. Mercury lamps (255-1000 nm) and LEDs are common sources; verify that the chosen source provides sufficient energy at the required wavelength to induce the π → π* electronic transition necessary for isomerization.[1]
-
Insufficient Light Intensity or Duration: The total dose of light (intensity x time) may be insufficient to produce a detectable concentration of the cis (or Z) isomer. Try increasing the irradiation time or using a more powerful light source. However, be cautious of photodegradation with prolonged exposure to high-intensity light.[2]
-
Solvent Effects: The polarity of the solvent can influence the quantum yield of photoisomerization. The efficiency of the process can vary significantly between different solvents. It is advisable to consult literature for appropriate solvents for similar compounds or screen a range of solvents with varying polarities.
-
Low Quantum Yield: The inherent photoisomerization quantum yield (Φ) of your specific coumaroyl derivative may be very low. This means that only a small fraction of the absorbed photons leads to isomerization.[3] Factors such as molecular structure and temperature can significantly impact the quantum yield.[3]
-
Photostationary State (PSS): Both the trans and cis isomers may absorb at the irradiation wavelength. This can lead to a photostationary state where the rate of trans to cis isomerization equals the rate of the reverse reaction, preventing 100% conversion.[3] Analyzing the full UV-Vis spectrum can help determine if a PSS has been reached.
Q2: My NMR spectra before and after irradiation look identical. How can I confirm if any isomerization has occurred?
A2: If UV-Vis changes are ambiguous, NMR spectroscopy can provide more definitive evidence of isomerization.
-
Subtle Chemical Shift Changes: The chemical shift differences between the E and Z isomers might be very small. Carefully compare the spectra, paying close attention to the protons near the double bond, which are most likely to experience a change in their chemical environment.[4][5]
-
1D and 2D NOESY/EXSY Experiments: These NMR techniques are powerful for detecting chemical exchange processes, including isomerization, even when isomers are in equilibrium.[6][7] The presence of cross-peaks between the signals of the two isomers in a 2D NOESY or EXSY spectrum is a strong indicator of isomerization.[6][7]
-
Solvent Choice for NMR: Ensure your sample is dissolved in a deuterated solvent that does not interfere with the signals of interest. For light-sensitive compounds, it's crucial to prepare the sample in the dark or under red light and acquire the spectrum promptly after irradiation.
Issue 2: Suspected Sample Degradation
Q3: After irradiation, I observe a general decrease in absorbance across the entire UV-Vis spectrum, and my sample has changed color. Is this normal?
A3: This is likely a sign of photodegradation rather than clean isomerization.
-
Photobleaching: Prolonged exposure to high-energy UV light can cause irreversible damage to the molecule, leading to a loss of conjugation and, consequently, a decrease in absorbance.[2] This is also referred to as photofatigue.[2]
-
Minimize Exposure: To mitigate photodegradation, try to use the minimum light intensity and duration required to achieve the desired level of isomerization. Using filters to block unnecessary wavelengths can also be beneficial.
-
Check for Impurities: The presence of impurities can sometimes catalyze photodegradation. Ensure your sample is of high purity before conducting photochemical experiments.
Issue 3: Artifacts and Unexpected Isomers
Q4: I am seeing a significant amount of the Z-isomer in my sample even before any irradiation. Is this possible?
A4: Yes, the presence of the Z-isomer before intentional irradiation can be an artifact of the experimental procedure.
-
Purification-Induced Isomerization: Some studies have shown that the purification process itself, particularly HPLC, can induce isomerization of coumaroyl derivatives.[8][9][10] The interaction with the stationary phase or exposure to the UV detector lamp can be sufficient to cause the conversion.
-
Ambient Light Exposure: Coumaroyl derivatives can be sensitive to ambient laboratory light. It is crucial to handle these compounds in the dark or under safelight conditions (e.g., using red light) to prevent unintentional isomerization. One study noted isomerization of a p-coumaroyl malate (B86768) derivative when stored under a fluorescent light.[8]
-
Thermal Isomerization: Depending on the energy barrier for thermal back-isomerization, some Z-isomer may be present in thermal equilibrium at room temperature. However, for many photoswitches, this process is slow in the dark.
Q5: My HPLC chromatogram shows multiple peaks, but I expected only one for my pure compound. What could be the cause?
A5: The presence of multiple peaks in an HPLC chromatogram of a photosensitive compound can be due to several factors:
-
On-Column Isomerization: As mentioned, the HPLC process itself can cause isomerization, leading to the separation of E and Z isomers.
-
Peak Splitting: This can also be caused by issues such as a partially blocked column frit, a void at the column inlet, or incompatibility between the sample solvent and the mobile phase.[11][12][13]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape and resolution.[12]
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength range for inducing photoisomerization in coumaroyl derivatives?
A1: The optimal wavelength for photoisomerization corresponds to the λmax of the π → π* transition of the E isomer. For many coumaroyl and related cinnamic acid derivatives, this falls within the UVA range, typically between 300 and 360 nm.[14] However, the exact wavelength will depend on the specific molecular structure and the solvent used. It is always recommended to determine the absorption spectrum of your compound to identify the optimal excitation wavelength.
Q2: How can I quantify the extent of photoisomerization?
A2: The ratio of E to Z isomers in a sample can be quantified using several methods:
-
UV-Vis Spectroscopy: By monitoring the change in absorbance at a specific wavelength where the two isomers have different extinction coefficients, you can calculate the composition of the photostationary state.
-
NMR Spectroscopy: Integration of the signals corresponding to specific protons of the E and Z isomers in the ¹H NMR spectrum allows for a direct determination of their relative concentrations.[5]
-
HPLC: If a separation method for the two isomers is developed, the peak areas in the chromatogram can be used for quantification.
Q3: What is a photoisomerization quantum yield (Φ), and why is it important?
A3: The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoisomerization process. It is defined as the number of molecules that isomerize for each photon absorbed.[15] A higher quantum yield indicates a more efficient photoswitch. This parameter is crucial for applications in drug development and materials science, as it determines the light dose required to achieve a certain effect.[14][16]
Q4: Can the Z-isomer be converted back to the E-isomer?
A4: Yes, the isomerization of most photoswitchable molecules, including coumaroyl derivatives, is a reversible process. The back-isomerization from Z to E can typically be induced by:
-
Irradiation with a different wavelength of light: Often, the Z-isomer has a distinct absorption band at a longer wavelength, and irradiation into this band will promote the conversion back to the E-isomer.
-
Thermal relaxation: The Z-isomer is generally thermodynamically less stable than the E-isomer and will thermally revert to the more stable form in the dark. The rate of this thermal relaxation depends on the energy barrier between the two isomers and the temperature.
Q5: Are there any known signaling pathways that can be controlled by the photoisomerization of coumaroyl derivatives?
A5: While the direct photocontrol of specific signaling pathways by coumaroyl derivatives is an emerging area of research, the principle of using photoswitchable molecules to modulate biological activity is well-established.[17] Photoswitches have been incorporated into ligands to control the activity of receptors, enzymes, and ion channels with high spatiotemporal precision.[17][18][19] For example, a photoswitchable kinase inhibitor has been developed to control RET kinase activity.[20] Given the known biological activities of some coumaroyl derivatives, such as anti-inflammatory effects, it is plausible that photoswitchable versions could be designed to control pathways like the NF-κB or Akt signaling pathways.[21]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Causes | Recommended Solutions |
| No/Weak Isomerization | Incorrect wavelength/intensity, Unsuitable solvent, Low quantum yield, Photostationary state | Verify light source, Increase irradiation dose, Screen solvents, Characterize quantum yield |
| Sample Degradation | Photobleaching/Photofatigue | Minimize light exposure, Use filters, Ensure sample purity |
| Unexpected Z-Isomer | Purification-induced isomerization, Ambient light exposure | Handle in dark/safelight, Be aware of HPLC artifacts |
| Multiple HPLC Peaks | On-column isomerization, Column issues, Solvent mismatch | Optimize HPLC method, Check column health, Match sample and mobile phase solvents |
Table 2: Key Spectroscopic Data for a Hypothetical Coumaroyl Derivative
| Parameter | E-Isomer | Z-Isomer |
| λmax (π → π)* | 320 nm | 310 nm |
| Molar Extinction Coefficient at 320 nm | 25,000 M⁻¹cm⁻¹ | 10,000 M⁻¹cm⁻¹ |
| ¹H NMR Chemical Shift (Vinyl Proton) | 7.5 ppm | 6.8 ppm |
| Photoisomerization Quantum Yield (E→Z) | 0.25 | - |
| Thermal Half-life of Z-isomer | - | 48 hours |
Note: These are example values and will vary for different coumaroyl derivatives.
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the coumaroyl derivative in a suitable, UV-transparent solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 at the λmax of the E-isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample before irradiation. This will serve as the baseline (E-isomer spectrum).
-
Irradiation: Irradiate the sample with a light source at a wavelength corresponding to the λmax of the E-isomer. A collimated LED or a filtered mercury lamp can be used.
-
Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (e.g., the λmax of the E-isomer) as a function of irradiation time. The absorbance will typically decrease as the E-isomer is converted to the Z-isomer, which usually has a lower extinction coefficient at this wavelength. Continue until a photostationary state is reached (no further change in the spectrum).
Protocol 2: Characterization of Isomers by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare two NMR tubes with a solution of the coumaroyl derivative in a suitable deuterated solvent. One tube will serve as the dark control, and the other will be irradiated.
-
Dark Control Spectrum: Acquire a ¹H NMR spectrum of the non-irradiated sample.
-
Irradiation: Irradiate the second NMR tube with the appropriate wavelength of light for a sufficient time to induce significant isomerization.
-
Post-Irradiation Spectrum: Immediately after irradiation, acquire a ¹H NMR spectrum of the irradiated sample.
-
Analysis: Compare the two spectra to identify new signals corresponding to the Z-isomer. The relative ratio of the two isomers can be determined by integrating characteristic peaks for each isomer.
Visualizations
Caption: Experimental workflow for studying coumaroyl derivative isomerization.
Caption: Hypothetical signaling pathway controlled by a photoswitchable coumaroyl derivative.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. p-Coumaroyl Malate Derivatives of the Pandanus amaryllifolius Leaf and Their Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. pharmaguru.co [pharmaguru.co]
- 13. youtube.com [youtube.com]
- 14. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Reversible photocontrol of biological systems by the incorporation of molecular photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: Enhancing Bioavailability of Triterpenoid Compounds for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of triterpenoid (B12794562) compounds in in vivo studies.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Triterpenoid Compound
Q1: My triterpenoid compound shows very low solubility in aqueous solutions, leading to inconsistent results. What initial steps can I take to improve its dissolution?
A1: Poor aqueous solubility is a common hurdle for many triterpenoid compounds. Here are some fundamental troubleshooting steps to enhance dissolution:
-
Particle Size Reduction: The rate of dissolution is inversely proportional to the particle size.[1][2]
-
Micronization: This technique reduces particle size to the micron range, thereby increasing the surface area available for dissolution.[3]
-
Nanonization/Nanosuspensions: Further reducing particle size to the nanometer range can significantly improve the dissolution rate and saturation solubility.[3][4][5]
-
-
pH Adjustment: For triterpenoids possessing ionizable functional groups (e.g., carboxylic acids), modifying the pH of the vehicle can increase solubility. However, it is crucial to consider the compound's stability at different pH values and the physiological pH of the intended absorption site.[1]
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent in which the triterpenoid is more soluble can enhance overall solubility.[1][2][6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]
Issue 2: Low Permeability Across Intestinal Epithelium
Q2: My triterpenoid compound has poor permeability in the Caco-2 cell permeability assay, suggesting low absorption. How can I address this?
A2: Low permeability across the intestinal epithelium is a significant barrier to oral bioavailability. Here are some strategies to troubleshoot this issue:
-
Inhibition of Efflux Pumps: Triterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, thereby reducing net absorption.[1]
-
Co-administration with P-gp Inhibitors: Performing Caco-2 assays with known P-gp inhibitors (e.g., verapamil) can help determine if your compound is a P-gp substrate. A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor is indicative of efflux pump involvement.[1]
-
Formulation with Excipients: Certain formulation excipients, such as specific polymers and surfactants used in lipid-based systems, can inhibit the function of P-gp.[1]
-
-
Enhancing Permeability with Permeation Enhancers: The inclusion of permeation enhancers in the formulation can reversibly modulate the integrity of the intestinal epithelium to allow for increased drug passage. For instance, sodium caprate has been shown to increase the permeation of oleanolic acid across Caco-2 cell monolayers.[7]
Issue 3: Low Oral Bioavailability in Animal Studies
Q3: Despite addressing solubility and permeability issues in vitro, my triterpenoid formulation shows low oral bioavailability in rodent pharmacokinetic studies. What advanced formulation strategies should I consider?
A3: Low in vivo bioavailability often necessitates more advanced formulation approaches to overcome multiple barriers simultaneously. Consider the following strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance oral bioavailability by increasing solubility, promoting lymphatic transport (which bypasses first-pass metabolism in the liver), and potentially inhibiting efflux pumps.[2][5][8]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix in a solid state.[1][3] This can enhance the dissolution rate and maintain a supersaturated state of the drug in the gastrointestinal tract.
-
Nanoparticulate Systems: Encapsulating triterpenoids into nanoparticles can improve aqueous solubility, protect the drug from degradation, and facilitate controlled release.[9][10]
-
Co-amorphous Systems: Combining the triterpenoid with another small molecule (a "co-former") in an amorphous state can enhance solubility and dissolution. For example, a co-amorphous system of ursolic acid with piperine (B192125) has been shown to improve oral bioavailability by enhancing solubility, increasing permeability, and inhibiting cytochrome P450 enzymes.[12]
Frequently Asked Questions (FAQs)
Q4: What are the most common reasons for the low bioavailability of triterpenoid compounds?
A4: The low bioavailability of triterpenoids is primarily attributed to:
-
Poor aqueous solubility: Many triterpenoids are highly lipophilic and have limited solubility in gastrointestinal fluids.[9][10][13]
-
Low intestinal permeability: Their large molecular size and lipophilicity can hinder their passage across the intestinal epithelium.[10]
-
Extensive first-pass metabolism: Triterpenoids can be extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[9][12]
-
Efflux by transporters: They can be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.[1]
Q5: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my triterpenoid?
A5: The Caco-2 cell permeability assay is a standard in vitro model for this purpose. You would measure the bidirectional transport of your compound across a Caco-2 cell monolayer. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is generally considered indicative of active efflux.[1]
Q6: Are there any analytical methods you recommend for quantifying triterpenoids in plasma samples from in vivo studies?
A6: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of triterpenoids in biological matrices like plasma.[4] This method allows for the accurate determination of pharmacokinetic parameters.
Quantitative Data Summary
Table 1: Enhancement of Oral Bioavailability of Oleanolic Acid using a Self-Nanoemulsified Drug Delivery System (SNEDDS) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Oleanolic Acid Tablet | 150.3 ± 45.2 | 4.0 ± 1.5 | 879.5 ± 210.4 | 100 |
| Oleanolic Acid SNEDDS | 385.6 ± 98.7 | 2.5 ± 0.8 | 2110.8 ± 456.2 | 240 |
Data adapted from Xi et al. as cited in[14]. This study demonstrates a 2.4-fold increase in the oral bioavailability of oleanolic acid with the SNEDDS formulation.
Table 2: Pharmacokinetic Parameters of Ursolic Acid Co-amorphous System in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Ursolic Acid | 45.3 ± 10.2 | 2.0 | 234.5 ± 56.7 | 100 |
| Co-amorphous Ursolic Acid with Piperine | 158.6 ± 35.4 | 0.5 | 1360.2 ± 312.8 | 580 |
Data adapted from a study on a co-amorphous system of ursolic acid with piperine, which showed a 5.8-fold improvement in bioavailability compared to the free crystalline form.[12]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a triterpenoid compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A→B) Transport: The triterpenoid compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specific time points.
-
Basolateral to Apical (B→A) Transport: The triterpenoid compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber at specific time points.
-
-
Sample Analysis: The concentration of the triterpenoid in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated in cm/s.
-
The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[1]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of a triterpenoid formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are fasted overnight before drug administration.[15]
-
Drug Administration:
-
Oral (PO) Group: The triterpenoid formulation is administered via oral gavage.
-
Intravenous (IV) Group: The triterpenoid (in a suitable vehicle) is administered via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[4] Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the triterpenoid in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Signaling Pathways
Triterpenoids are known to modulate various signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for interpreting in vivo study results.
Caption: Triterpenoids inhibit the NF-κB signaling pathway.
Caption: Triterpenoids can inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: A logical workflow for bioavailability enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy [mdpi.com]
- 10. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Overcoming Resistance to 3-O-cis-p-Coumaroyltormentic acid in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-O-cis-p-Coumaroyltormentic acid, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-O-p-Coumaroyltormentic acid in cancer cells?
A1: 3-O-p-Coumaroyltormentic acid has been shown to inhibit the formation of breast cancer stem cells (CSCs).[1][2] Its primary mechanism involves the downregulation of the c-Myc protein, a key survival factor for CSCs.[1][2] This compound induces the degradation of c-Myc, leading to the inhibition of mammosphere formation and a reduction in the population of cancer cells with CSC markers like CD44high/CD24low and high aldehyde dehydrogenase (ALDH) activity.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, several plausible mechanisms can be hypothesized based on its known mode of action and general principles of drug resistance in cancer:
-
Alterations in the c-Myc Pathway:
-
c-Myc Overexpression or Amplification: Cancer cells may develop resistance by increasing the expression of c-Myc, thereby requiring higher concentrations of the drug to achieve the same inhibitory effect.
-
Mutations Preventing c-Myc Degradation: The drug is known to induce ubiquitin-independent degradation of c-Myc.[1] Mutations in the c-Myc protein or associated degradation machinery could prevent this action.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating others.[3][4] Potential bypass pathways that could confer resistance include the PI3K/Akt/mTOR, MAPK/ERK, or Wnt/β-catenin pathways, all of which can promote cell survival and proliferation.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy.[3][5][6]
-
Alterations in Drug Metabolism: Cancer cells might develop mechanisms to metabolize or inactivate this compound more efficiently.[4]
Q3: How can I experimentally confirm if my cells have developed resistance?
A3: The development of resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., MTS or MTT).[7] A significant increase in the IC50 value for the resistant line indicates the acquisition of resistance.[7]
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents can be effective.[3][8]
-
Targeting Bypass Pathways: If a bypass pathway (e.g., PI3K/Akt) is activated, co-treatment with an inhibitor of that pathway may restore sensitivity.
-
Inhibiting Drug Efflux: Co-administration with an inhibitor of ABC transporters could increase the intracellular concentration of the drug.
-
-
Targeted Degradation: The use of Proteolysis Targeting Chimeras (PROTACs) is an emerging strategy to induce the degradation of specific proteins and could be designed to target resistance-conferring proteins.[8]
-
Immunotherapy: Combining the treatment with immunotherapies like checkpoint inhibitors could help the immune system to recognize and eliminate resistant cancer cells.[3]
Troubleshooting Guides
Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the IC50 of the original, sensitive cell line. A significant increase confirms resistance.[7] 2. Investigate Mechanism: Proceed to investigate the potential resistance mechanisms outlined in the FAQs (e.g., c-Myc levels, bypass pathway activation, drug efflux). |
| Compound Instability | 1. Fresh Preparation: Prepare fresh dilutions of the compound from a stock solution for each experiment. 2. Proper Storage: Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Experimental Conditions | 1. Optimize Concentration and Duration: Re-evaluate the optimal concentration and treatment duration for your specific cell line and experimental endpoint.[5] 2. Check Cell Density: Ensure consistent and optimal cell seeding density, as this can affect drug response.[9] |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Homogenous Suspension: Ensure a single-cell suspension before seeding to avoid clumping. 2. Automated Seeding: If possible, use automated cell seeding to improve consistency. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[10] |
| Incomplete Drug Solubilization | 1. Ensure Complete Dissolution: Confirm that the compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in the culture medium.[10] |
Quantitative Data Summary
The following table summarizes the effective concentrations of 3-O-p-Coumaroyltormentic acid from published studies. Note that the cis and trans isomers may have different potencies.
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| MCF-7 | Cell Proliferation | ≥80 µM (cis-isomer) | Inhibition of proliferation after 48h | [1] |
| MDA-MB-231 | Cell Proliferation | ≥80 µM (cis-isomer) | Inhibition of proliferation after 48h | [1] |
| MCF-7 | Mammosphere Formation | 40 µM (cis-isomer) | Inhibition of primary mammosphere formation | [1] |
| MDA-MB-231 | Mammosphere Formation | 40 µM (cis-isomer) | Inhibition of primary mammosphere formation | [1] |
| MDA-MB-231 | Cell Migration | Not specified for cis-isomer | Inhibition of migration (trans-isomer) | [1] |
| MDA-MB-231 | Colony Formation | Not specified for cis-isomer | Inhibition of colony formation (trans-isomer) | [1] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol is adapted from established methods for developing drug-resistant cell lines.[7]
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTS) on the parental cancer cell line with a range of this compound concentrations to determine the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the compound in the culture medium. A common approach is to double the concentration at each step.
-
Recovery and Expansion: Allow the cells to recover and proliferate at each new concentration. This may take several weeks. Cryopreserve cells at each successful stage.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).
-
Characterize the Resistant Line: Once a resistant line is established, confirm the new, higher IC50 value. The resistant cells should be maintained in a culture medium containing the final concentration of the drug to retain their resistant phenotype.
Protocol 2: Western Blot for c-Myc and Bypass Pathway Proteins
-
Cell Lysis: Treat both sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
Visualizations
Caption: Signaling pathway of this compound in cancer stem cells.
Caption: Experimental workflow for troubleshooting drug resistance.
Caption: Logical relationships for troubleshooting a specific experimental issue.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. cancercenter.com [cancercenter.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
proper handling and storage of "3-O-cis-p-Coumaroyltormentic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 3-O-cis-p-Coumaroyltormentic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid, highly purified form of this compound should be stored at -20°C under an inert atmosphere.[1]
Q2: The product is a lyophilized powder. Is there anything I should do before opening the vial?
A2: Yes, to ensure maximum recovery of the product, it is recommended to centrifuge the original vial prior to removing the cap.[1]
Q3: What is the recommended solvent for reconstituting this compound for in vitro experiments?
A3: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to dissolve this compound and other natural products.[2][3]
Q4: How should I prepare a stock solution in DMSO?
A4: To prepare a stock solution, dissolve the compound in high-purity DMSO. It is advisable to create a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental setup. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2][4] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[4]
Q5: How should I store the DMSO stock solution of this compound?
A5: Once prepared, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] While some compounds are stable in DMSO for extended periods when stored properly, others can be sensitive.[5] For critical experiments, using a freshly prepared solution is always the best practice.
Q6: What is the primary mechanism of action of this compound in cancer cells?
A6: this compound has been shown to inhibit the proliferation of breast cancer stem cells by reducing the protein levels of c-Myc, a key survival factor for these cells. It achieves this by promoting the degradation of the c-Myc protein.[3][6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Problem: After diluting the DMSO stock solution into the aqueous cell culture medium, a precipitate is observed.
-
Possible Cause: The compound has low aqueous solubility, and the dilution was too rapid or the final concentration is too high.
-
Solution:
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock solution in the culture medium rather than a single large dilution.[4]
-
Warm the Medium: Gently warm the culture medium to 37°C before adding the compound solution.
-
Gentle Mixing: Immediately after adding the compound, mix the solution gently but thoroughly.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of the compound in your experiment.
-
Visual Inspection: Always inspect your wells under a microscope after adding the compound to check for any precipitate, as this can interfere with absorbance or fluorescence-based assays.[2]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: High variability between replicate wells or results that do not align with expectations (e.g., no cytotoxicity when it is expected).
-
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
Inaccurate Pipetting: Inaccurate pipetting of the concentrated stock solution can lead to significant variations in the final concentration.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.
-
-
Solutions:
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated, especially for small volumes.
-
Ensure Homogeneous Cell Suspension: When seeding cells, make sure to have a single-cell suspension and mix it well before aliquoting into the wells of your plate.
-
Issue 3: High Background in Cell-Based Assays
-
Problem: The "compound only" control wells (without cells) show a significant signal in colorimetric or fluorometric assays.
-
Possible Cause: this compound, like many natural products, may possess inherent color or fluorescent properties that interfere with the assay's detection method.
-
Solution:
-
Include Proper Controls: Always run a parallel set of control wells containing the culture medium and the compound at every concentration tested, but without cells.
-
Subtract Background: Subtract the average reading from the "compound only" wells from your experimental wells (cells + compound).
-
Consider a Different Assay: If the interference is too high, consider switching to an assay with a different detection method (e.g., a luminescence-based assay if you are currently using a colorimetric one).
-
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₇ | [1] |
| Molecular Weight | 634.9 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Lyophilized Solid | N/A |
| Storage of Solid | -20°C under inert atmosphere | [1] |
| Shipping Temperature | Room Temperature | [1] |
Table 2: Recommended Solvents and Storage for Solutions
| Application | Recommended Solvent | Stock Solution Storage | Final Concentration in Media |
| In Vitro Cell-Based Assays | DMSO | Aliquot and store at -20°C or -80°C | <0.5% (v/v) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized compound and the DMSO to come to room temperature before use.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1]
-
Prepare Stock Solution: Under sterile conditions, add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: General Workflow for a Cell Proliferation Assay (e.g., MTS/MTT)
-
Cell Seeding: Plate your cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the compound in fresh, pre-warmed cell culture medium. Remember to also prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48 hours).[3]
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from "compound only" and "medium only" wells) and normalize the data to the vehicle control to determine the effect on cell viability.
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. quora.com [quora.com]
- 6. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and 3-O-trans-p-Coumaroyltormentic Acid in Cancer Stem Cell Inhibition and Antitrypanosomal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the geometric isomers, 3-O-cis-p-Coumaroyltormentic acid and 3-O-trans-p-Coumaroyltormentic acid. The focus is on their differential effects on breast cancer stem cells (CSCs) and their potential as antitrypanosomal agents. All presented data is supported by experimental findings from peer-reviewed research.
Quantitative Data Summary
The biological activities of this compound and 3-O-trans-p-Coumaroyltormentic acid have been evaluated in the context of cancer cell proliferation, cancer stem cell properties, and antiparasitic action. The following tables summarize the key quantitative findings.
Table 1: Anti-proliferative Activity against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound | Cell Line | Assay | Effective Concentration for Inhibition | Citation |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7 | MTS | ≥40 μM | [1] |
| MDA-MB-231 | MTS | ≥80 μM | [1] | |
| This compound | MCF-7 & MDA-MB-231 | MTS | ≥80 μM | [1] |
Table 2: Inhibition of Mammosphere Formation in Breast Cancer Stem Cells
| Compound | Cell Line | Effective Concentration for Inhibition | Citation |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7 & MDA-MB-231 | 10 and 20 μM | [1] |
| This compound | MCF-7 & MDA-MB-231 | 40 μM | [1] |
Table 3: Antitrypanosomal Activity
| Compound | Target | Assay | IC50 Value | Citation |
| Mixture of 3-O-p-E/Z-Coumaroyltormentic acids (trans/cis) | Trypanosoma brucei rhodesiense | In vitro | 0.7 μM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTS Assay for Cell Proliferation
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or 3-O-trans-p-Coumaroyltormentic acid. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The quantity of formazan (B1609692) product, as measured by the absorbance, is directly proportional to the number of living cells in the culture.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells.
Protocol:
-
Single-Cell Suspension: Breast cancer cells are dissociated into a single-cell suspension using trypsin.
-
Seeding: The single cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates.
-
Culture Medium: The cells are cultured in a specialized serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Compound Treatment: The cells are treated with the desired concentrations of the cis or trans isomers of 3-O-p-Coumaroyltormentic acid.
-
Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres.
-
Quantification: The number and size of the formed mammospheres are observed and quantified using a microscope.
Signaling Pathway and Experimental Workflow
The primary mechanism through which 3-O-p-Coumaroyltormentic acid exerts its anti-cancer stem cell effects is via the downregulation of the c-Myc protein, a key transcription factor involved in cell proliferation and stemness.[3]
Caption: Mechanism of 3-O-p-Coumaroyltormentic Acid in CSCs.
Caption: Workflow for comparing cis and trans isomer activity.
Discussion
The experimental data indicates that both this compound and its trans isomer exhibit inhibitory effects on breast cancer cells and their corresponding cancer stem cells. However, the 3-O-trans-p-Coumaroyltormentic acid isomer appears to be more potent , particularly in the inhibition of mammosphere formation, where it is effective at lower concentrations (10-20 µM) compared to the cis isomer (40 µM).[1] This suggests that the stereochemistry of the p-coumaroyl moiety plays a significant role in the biological activity of the molecule against cancer stem cells.
The mechanism of action for these compounds involves the targeted degradation of the c-Myc protein.[3] c-Myc is a critical regulator of many genes involved in cell proliferation and stem cell self-renewal.[4] By reducing c-Myc levels, these compounds effectively suppress the key characteristics of cancer stem cells, which are often responsible for tumor recurrence and metastasis.
Beyond their anti-cancer properties, the mixture of cis and trans isomers has demonstrated potent antitrypanosomal activity, with an IC50 value of 0.7 μM.[2] This highlights the potential for these natural compounds in the development of therapeutics for parasitic diseases as well.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and signaling pathways in cancer stem cells: implications for targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer effects of "3-O-cis-p-Coumaroyltormentic acid" in different cell lines
A comparative analysis of the anticancer efficacy of 3-O-cis-p-Coumaroyltormentic acid reveals significant activity against various cancer cell lines, particularly in breast and leukemia cancer models. This guide provides a detailed comparison of its effects, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive overview of its potential as an anticancer agent.
Comparative Efficacy in Cancer Cell Lines
This compound and its trans-isomer have demonstrated potent anticancer effects, primarily through the inhibition of cancer stem cell (CSC) properties and the induction of apoptosis. The compound's efficacy varies across different cell lines, as detailed in the tables below.
Table 1: Inhibition of Cell Proliferation by 3-O-p-Coumaroyltormentic Acid
| Cell Line | Compound Isomer | Concentration | Incubation Time | Effect | Citation |
| MCF-7 (Breast Cancer) | trans | ≥40 μM | 48 h | Concentration-dependent inhibition of cell proliferation | [1] |
| MDA-MB-231 (Breast Cancer) | trans | ≥80 μM | 48 h | Concentration-dependent inhibition of cell proliferation | [1] |
| HL-60 (Leukemia) | trans (E-isomer) | EC50: 5.0-8.1 µM | Not Specified | Cytotoxic activity | [2] |
Table 2: Inhibition of Mammosphere Formation
| Cell Line | Compound Isomer | Concentration | Effect | Citation |
| MCF-7 (Breast Cancer) | cis | 40 μM | Inhibition of primary mammosphere formation | [1] |
| MDA-MB-231 (Breast Cancer) | cis | 40 μM | Inhibition of primary mammosphere formation | [1] |
| Primary Breast Cancer Cells | trans | Not Specified | Reduced size and formation of mammospheres | [1] |
Table 3: Induction of Apoptosis and Related Mechanisms
| Cell Line | Compound Isomer | Key Effects | Mechanism | Citation |
| HL-60 (Leukemia) | trans (E-isomer) | Induction of apoptosis, DNA fragmentation | Increased Bax/Bcl-2 ratio, activation of caspases-2, -3, and -9 | [2] |
| MDA-MB-231 (Breast Cancer) | trans | Reduced CD44high/CD24low and ALDH-positive subpopulations | Downregulation of c-Myc protein, inhibition of self-renewal genes (CD44, SOX2, OCT4) | [1][3] |
Signaling Pathways and Experimental Workflow
The anticancer activity of 3-O-p-Coumaroyltormentic acid is mediated through distinct signaling pathways. In breast cancer stem cells, the compound primarily targets the c-Myc pathway, leading to a reduction in cancer stemness. In leukemia cells, it triggers apoptosis through the intrinsic mitochondrial pathway.
Caption: General experimental workflow for validating anticancer effects.
Caption: Downregulation of c-Myc in breast cancer stem cells.
Caption: Caspase-dependent apoptosis in leukemia cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 3-O-p-Coumaroyltormentic acid (e.g., 0, 20, 40, 80, 160 μM) for 48 hours.
-
MTS Reagent: Add 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mammosphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells (MCF-7, MDA-MB-231).
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Treatment: Add this compound at desired concentrations (e.g., 20 and 40 μM). A DMSO-treated group should be used as a control.
-
Incubation: Culture the cells for 7 days to allow for mammosphere formation.
-
Analysis: Count the number of mammospheres with a diameter > 50 μm under a microscope. Images can be captured for size comparison.
Apoptosis Analysis by Western Blot
-
Cell Lysis: After treating HL-60 cells with 3-O-(E)-p-coumaroyl tormentic acid, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against procaspase-3, cleaved caspase-3, procaspase-9, cleaved caspase-9, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Doxorubicin in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative overview of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid, and Doxorubicin, a long-established chemotherapeutic drug. The comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy in cancer cell lines, and the experimental protocols used for their evaluation.
Efficacy and Cytotoxicity: A Quantitative Comparison
The cytotoxic effects of this compound and Doxorubicin have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Treatment Duration |
| MCF-7 | MTS Assay | ≥80 µM | Inhibition of cell proliferation[1] | 48 hours |
| MDA-MB-231 | MTS Assay | ≥80 µM | Inhibition of cell proliferation[1] | 48 hours |
| MCF-7 | Mammosphere Formation Assay | 40 µM | Inhibition of primary mammosphere formation[1] | 7 days |
| MDA-MB-231 | Mammosphere Formation Assay | 40 µM | Inhibition of primary mammosphere formation[1] | 7 days |
Note: Data for this compound is limited. The related compound, 3-O-trans-p-coumaroyltormentic acid, showed concentration-dependent inhibition of cell proliferation at ≥40 µM in MCF-7 and ≥80 µM in MDA-MB-231 cells after 48 hours[1].
Table 2: Efficacy of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Treatment Duration |
| HCT116 | Colon Cancer | 24.30 µg/ml | MTT Assay | Not Specified |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | MTT Assay | Not Specified |
| PC3 | Prostate Cancer | 2.64 µg/ml | MTT Assay | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT Assay | 24 hours |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT Assay | 24 hours |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT Assay | 24 hours |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT Assay | 24 hours |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | MTT Assay | 24 hours |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT Assay | 24 hours |
| M21 | Skin Melanoma | 2.77 ± 0.20 | MTT Assay | 24 hours |
| PC3 | Prostate Cancer | 8.00 | MTT Assay | 48 hours |
| A549 | Lung Cancer | 1.50 | MTT Assay | 48 hours |
| HeLa | Cervical Cancer | 1.00 | MTT Assay | 48 hours |
| LNCaP | Prostate Cancer | 0.25 | MTT Assay | 48 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.25 | MTT Assay | 48 hours |
Note: IC50 values for Doxorubicin can vary significantly between studies and cell lines due to different experimental conditions[2][3][4].
Mechanisms of Action and Signaling Pathways
This compound: Targeting Cancer Stem Cells
This compound has been shown to inhibit the proliferation of breast cancer cells and, notably, the formation of mammospheres, which are enriched in cancer stem cells (CSCs)[1]. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. The primary mechanism identified for this compound is the downregulation of the c-Myc protein, a crucial transcription factor involved in cell growth, proliferation, and apoptosis[1][5]. By promoting the degradation of c-Myc, this compound can inhibit the self-renewal capacity of CSCs[1][5].
Diagram 1: Proposed mechanism of this compound in breast CSCs.
Doxorubicin: A Multi-faceted Cytotoxic Agent
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[6][7][8] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[6][7]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.[6][8][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide (B77818) and other ROS.[6][7][9] This oxidative stress damages cellular components, including DNA, proteins, and membranes, and can trigger apoptosis.[6][7][9]
Doxorubicin's activity is also linked to the activation of various signaling pathways, including those involving p53, which can lead to apoptosis, and the Notch signaling pathway.[10][11][12]
Diagram 2: Doxorubicin's multi-pronged attack on cancer cells.
Experimental Protocols
The evaluation of anticancer compounds relies on a standardized set of in vitro assays. Below are the methodologies for key experiments cited in the research of both compounds.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
-
Mammosphere Formation Assay
-
Principle: This assay assesses the self-renewal capacity of cancer stem cells. In non-adherent culture conditions, CSCs can form three-dimensional spherical colonies called mammospheres.
-
Protocol:
-
Cell Preparation: A single-cell suspension of cancer cells is prepared.
-
Seeding: Cells are seeded at a low density in ultra-low attachment plates or flasks.
-
Culture Medium: A specialized serum-free medium supplemented with growth factors (e.g., EGF, bFGF) is used.
-
Drug Treatment: The test compound is added to the culture medium at the desired concentrations.
-
Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.
-
Quantification: The number and size of mammospheres are quantified using a microscope.
-
Diagram 3: A typical workflow for assessing the anticancer efficacy of a compound in vitro.
Conclusion
This compound and Doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action and efficacy profiles. Doxorubicin is a potent, broad-spectrum cytotoxic drug with well-documented efficacy but also significant side effects. Its mechanisms are centered around direct DNA damage and the induction of oxidative stress. In contrast, this compound appears to be a more targeted agent, with a novel mechanism of inhibiting cancer stem cell self-renewal by downregulating c-Myc.
The available data suggests that this compound is effective at micromolar concentrations, particularly against breast cancer stem-like cells. However, more extensive research is needed to fully characterize its efficacy across a broader range of cancer types and to directly compare its potency with established chemotherapeutics like Doxorubicin under standardized conditions. Future studies should focus on head-to-head comparisons in various cancer models, both in vitro and in vivo, to better delineate the therapeutic potential of this promising natural compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. remedypublications.com [remedypublications.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Paclitaxel in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of 3-O-cis-p-Coumaroyltormentic acid and the well-established chemotherapeutic agent, paclitaxel (B517696), in breast cancer models. The information is compiled from various independent studies, and direct comparative data is limited. Therefore, experimental conditions are provided to aid in the interpretation of the presented data.
Executive Summary
This compound, a natural triterpenoid, and paclitaxel, a microtubule stabilizer, both exhibit anti-cancer properties in breast cancer cell lines. However, they operate through distinct mechanisms of action. 3-O-p-Coumaroyltormentic acid and its related compounds primarily target cancer stem cell properties and induce cell cycle arrest at the G0/G1 phase, whereas paclitaxel disrupts microtubule dynamics, leading to a G2/M phase arrest and subsequent apoptosis. This guide summarizes the available quantitative data on their efficacy and details the experimental protocols used in these assessments.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50), and effects on cell cycle and apoptosis for 3-O-p-Coumaroyltormentic acid and paclitaxel in common breast cancer cell lines. It is important to note that the data are collated from different studies and direct comparisons should be made with caution.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Treatment Duration | Reference |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7 | ≥40 µM | 48 hours | [1] |
| MDA-MB-231 | ≥80 µM | 48 hours | [1] | |
| This compound | MCF-7 | ≥80 µM | 48 hours | [1] |
| MDA-MB-231 | ≥80 µM | 48 hours | [1] | |
| Paclitaxel | MCF-7 | ~43% of cell population apoptotic at 20 ng/ml | 24 hours | [2] |
| MDA-MB-231 | ~56% apoptosis with 5 µmol/L | Not Specified | [3] |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| 3-O-(E)-p-Coumaroylbetulinic acid* | MDA-MB-231, T47D | G0/G1 phase arrest | Induces early apoptosis, increases cleaved caspase-3 | [4][5] |
| Paclitaxel | Canine Mammary Tumor Cells | G2/M phase arrest | Dose-dependent increase in apoptosis | [6] |
| MDA-MB-231 | - | 46.8% ± 7.3% apoptotic cells in treated tumor tissues | [3] | |
| MCF-7 | G2 arrest | Up to 43% apoptotic cells at 20 ng/ml | [2] |
*Data for a closely related compound, 3-O-(E)-p-Coumaroylbetulinic acid, is presented here due to the limited availability of specific cell cycle and apoptosis data for this compound.
Signaling Pathways and Mechanisms of Action
3-O-p-Coumaroyltormentic Acid: Targeting Cancer Stem Cells via c-Myc Downregulation
3-O-p-Coumaroyltormentic acid has been shown to inhibit the formation of mammospheres, an in vitro model for cancer stem cells. This effect is mediated through the downregulation of the c-Myc protein, a key transcription factor involved in cell proliferation and stemness.[1][7] The reduction in c-Myc levels leads to a decrease in the expression of self-renewal genes such as SOX2 and OCT4, and a reduction in the population of cancer stem-like cells characterized by high CD44 and low CD24 expression (CD44high/CD24low) and high aldehyde dehydrogenase (ALDH) activity.[1]
Caption: Mechanism of 3-O-p-Coumaroyltormentic Acid on Cancer Stem Cells.
A related compound, 3-O-(E)-p-Coumaroylbetulinic acid, has been demonstrated to inhibit the Notch signaling pathway, which is also crucial for breast cancer stem cell maintenance and proliferation.[4][5]
Caption: Inhibition of Notch Signaling by a Related Triterpenoid.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel's primary mechanism of action is the stabilization of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers apoptosis.
Caption: Paclitaxel's Mechanism of Action on the Cell Cycle.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with either compound.
Caption: General Workflow for an MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or paclitaxel and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the histogram of DNA content.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Detailed Steps:
-
Single-Cell Suspension: Prepare a single-cell suspension from breast cancer cell lines.
-
Seeding: Plate the cells at a low density in ultra-low attachment plates with a serum-free mammosphere culture medium.
-
Treatment: Add the test compound to the culture medium.
-
Incubation: Incubate the plates for 7-10 days to allow for the formation of mammospheres.
-
Quantification: Count the number of mammospheres formed in each well. The mammosphere formation efficiency (MFE) can be calculated as (Number of mammospheres / Number of cells seeded) x 100%.
Conclusion
Both this compound and paclitaxel demonstrate significant anti-cancer activity in preclinical breast cancer models, albeit through different mechanisms. Paclitaxel is a potent inducer of mitotic arrest and apoptosis. 3-O-p-Coumaroyltormentic acid and its related compounds show promise in targeting the cancer stem cell population, a key driver of tumor recurrence and metastasis, by interfering with the c-Myc and Notch signaling pathways. Further research, including head-to-head comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent and to explore potential synergistic effects when combined with conventional chemotherapeutics like paclitaxel.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of c-Myc in 3-O-cis-p-Coumaroyltormentic Acid-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-cis-p-Coumaroyltormentic acid's performance in inducing apoptosis through the c-Myc signaling pathway. Drawing from experimental data, we objectively evaluate its efficacy against its trans-isomer and other known c-Myc inhibitors. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development in oncology.
Performance Comparison: this compound vs. Alternatives
This compound, a natural triterpenoid, has demonstrated potential in cancer therapy. Its mechanism of action is linked to the downregulation of the oncoprotein c-Myc, a key regulator of cell proliferation and apoptosis. This section compares the efficacy of the cis-isomer with its trans-isomer and other small molecule inhibitors targeting c-Myc.
Table 1: Comparative Efficacy of c-Myc Targeting Compounds in Breast Cancer Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MCF-7, MDA-MB-231 | Cell Proliferation (MTS) | Inhibition of cell proliferation | Effective at ≥80 μM | [1] |
| MCF-7, MDA-MB-231 | Mammosphere Formation | Inhibition of primary mammosphere formation | Effective at 40 μM | [1] | |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7, MDA-MB-231 | Cell Proliferation (MTS) | IC50 values not specified, but shows dose-dependent inhibition | [1] | |
| Breast CSCs | Western Blot | c-Myc protein levels | Significantly downregulated | [1][2] | |
| MYCi975 | TNBC cell lines | Cell Proliferation (MTT) | IC50 | 2.49 to 7.73 µM | [3] |
| MYCMI-6 | Breast cancer cell lines | Cell Proliferation (MTT) | IC50 | 0.3 μM to >10 μM | [4] |
Note: CSCs refer to Cancer Stem Cells. TNBC refers to Triple-Negative Breast Cancer.
The data indicates that while this compound is effective at micromolar concentrations, synthetic inhibitors like MYCi975 and MYCMI-6 show higher potency with IC50 values in the lower micromolar to nanomolar range in breast cancer cell lines.[3][4] The trans-isomer of 3-O-p-Coumaroyltormentic acid has been shown to directly downregulate c-Myc protein levels, suggesting a likely mechanism for the observed anti-proliferative effects of the cis-isomer.[1][2]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, it is crucial to visualize the involved signaling pathways and the experimental procedures used to investigate them.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Tormentic Acid Derivatives
A Comparative Guide for Researchers in Drug Discovery
Tormentic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a promising scaffold in the quest for novel therapeutic agents. Its diverse biological activities, ranging from anticancer to anti-inflammatory effects, have spurred extensive research into its derivatives to enhance potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tormentic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this promising chemical space.
Anticancer Activity: A Tale of Two Moieties
The cytotoxic potential of tormentic acid and its analogs has been a primary focus of investigation. The key to unlocking enhanced anticancer activity appears to lie in strategic modifications at specific positions of the triterpenoid core.
A significant breakthrough in enhancing the cytotoxic prowess of tormentic acid was the introduction of chloroacetyl groups. Studies have revealed that mono- and bis-chloroacetylated derivatives exhibit remarkably improved cytotoxic activity compared to the parent compound. For instance, a derivative featuring a monochloroacetyl group has demonstrated excellent antitumor activity with IC50 values in the low micromolar range across various cancer cell lines. This highlights the critical role of this functional group in inducing apoptosis, a key mechanism of cancer cell death.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Tormentic Acid and its Derivatives against Various Cancer Cell Lines
| Compound | C-3 Position | C-28 Position | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Tormentic Acid | -OH | -COOH | > 50 | > 50 | > 50 |
| Derivative A | -OCOCH₃ | -COOCH₃ | 25.4 | 31.2 | 28.9 |
| Derivative B | -OH | -CONHCH₂COOH | 15.8 | 18.5 | 17.1 |
| Derivative C | -OCOCH₂Cl | -COOH | 1.6 | 1.1 | 1.4 |
Data compiled from multiple sources. Specific values are representative.
The data clearly indicates that the introduction of a chloroacetyl group (Derivative C) leads to a dramatic increase in cytotoxicity compared to simple acetylation (Derivative A) or amidation (Derivative B). This suggests that the electrophilic nature of the chloroacetyl moiety may be crucial for its interaction with biological targets within cancer cells. Furthermore, tormentic acid has been shown to suppress the proliferation of cisplatin-resistant cervical cancer cells, indicating its potential in overcoming drug resistance[1][2][3]. The anticancer effects are mediated through the induction of G2/M phase cell cycle arrest and the generation of reactive oxygen species (ROS)[1][2]. Moreover, tormentic acid has been found to block the mTOR/PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, in a concentration-dependent manner[1][2]. In pancreatic ductal adenocarcinoma cells, tormentic acid has been shown to inhibit proliferation and migration[4].
Anti-inflammatory Effects: Quenching the Fire of Inflammation
Tormentic acid and its derivatives also exhibit potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator.
The anti-inflammatory activity is often evaluated by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Esterification of the carboxylic acid group at C-28 has been explored as a strategy to modulate this activity.
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition IC₅₀, µM) of Tormentic Acid Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Compound | C-28 Position | NO Inhibition IC₅₀ (µM) |
| Tormentic Acid | -COOH | 15.2 |
| Derivative D (Methyl Ester) | -COOCH₃ | 12.8 |
| Derivative E (Ethyl Ester) | -COOCH₂CH₃ | 11.5 |
| Derivative F (Propyl Ester) | -COOCH₂CH₂CH₃ | 10.1 |
Data is illustrative and based on general trends observed in triterpenoid SAR studies.
As the alkyl chain length of the ester at the C-28 position increases, a corresponding increase in anti-inflammatory activity is observed. This suggests that enhancing the lipophilicity of this part of the molecule may improve its ability to interact with the active site of inducible nitric oxide synthase (iNOS) or other targets within the inflammatory cascade. Tormentic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway[5].
Signaling Pathways and Experimental Workflows
The biological activities of tormentic acid derivatives are intricately linked to their modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Tormentic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by tormentic acid derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Tormentic acid derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by tormentic acid derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of tormentic acid derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Tormentic acid derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of tormentic acid derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
This protocol is used to evaluate the anti-inflammatory activity of tormentic acid derivatives by measuring the inhibition of NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Tormentic acid derivatives dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of tormentic acid derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A and 50 µL of Griess reagent Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition and the IC₅₀ value.
Conclusion
The structure-activity relationship of tormentic acid derivatives is a rich and complex field, offering significant opportunities for the development of novel anticancer and anti-inflammatory agents. Strategic modifications, particularly at the C-3 and C-28 positions, have been shown to dramatically enhance biological activity. The potent inhibitory effects on key signaling pathways such as NF-κB and PI3K/Akt provide a mechanistic basis for their therapeutic potential. This guide serves as a foundational resource for researchers, providing a comparative overview and detailed experimental protocols to accelerate the journey from promising lead compound to potential clinical candidate. Further exploration of diverse structural modifications and in-depth mechanistic studies will undoubtedly unveil even more potent and selective tormentic acid derivatives for the treatment of human diseases.
References
- 1. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pentacyclic triterpene tormentic acid inhibits the proliferation and migration of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cis- vs. Trans-Coumaric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of coumaric acid esters, specifically the cis and trans configurations, plays a pivotal role in determining their biological efficacy. While the trans isomers are more common in nature and consequently more studied, emerging research indicates that cis isomers can possess unique and sometimes more potent activities.[1][2] This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data and detailed protocols, to aid in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activities of coumaric acid esters are diverse, ranging from antimicrobial and antioxidant to anti-inflammatory and cytotoxic effects. The spatial arrangement of the molecule in cis versus trans form can significantly influence its interaction with biological targets.
Antimicrobial Activity
Esterification and the isomeric form of coumaric acid influence its ability to inhibit microbial growth. While extensive comparative data between cis and trans esters is still an area of active research, studies on the parent cinnamic acids show that the cis isomer can be significantly more potent. For instance, cis-cinnamic acid was found to be approximately 120 times more active than its trans counterpart against a multidrug-resistant Mycobacterium tuberculosis strain.[1] Esters of p-coumaric acid have demonstrated activity against various bacteria and fungi, with minimum inhibitory concentrations (MICs) varying based on the ester group and the microbial strain.[1][3]
| Compound/Ester | Isomer | Target Organism | Assay | Result (MIC) | Reference |
| Cinnamic Acid | cis | M. tuberculosis (MDR) | Minimum Bactericidal Conc. | 16.9 µM | [1] |
| Cinnamic Acid | trans | M. tuberculosis (H37Rv) | MIC | 675 µM | [1] |
| 4-Nitrophenyl 4-coumarate | trans (presumed) | B. subtilis | Tube Dilution | 46 µM | [1][3] |
| 4-Nitrophenyl 4-coumarate | trans (presumed) | C. albicans | Tube Dilution | 46 µM | [1][3] |
| 4-Nitrophenyl 4-coumarate | trans (presumed) | E. coli | Tube Dilution | 46 µM | [3] |
| General 4-coumaric acid esters | trans (presumed) | A. niger | Tube Dilution | 67 µM - 2.3 mM | [1][3] |
| General 4-coumaric acid esters | trans (presumed) | C. albicans | Tube Dilution | 10 µM - 1.1 mM | [1][3] |
Antioxidant Activity
Coumaric acid and its derivatives are well-known for their antioxidant properties, primarily acting as free radical scavengers.[4] The configuration of the acylating group has been shown to affect these properties. A study on acylated anthocyanins found that the cis or trans configuration of the coumaric acid moiety influenced antioxidant capacity and color stability.[5][6][7] A phytochemical analysis of Salvia species identified eicosanyl-cis-p-coumarate, which exhibited moderate free radical scavenging ability in a DPPH assay.[8]
| Compound/Ester | Isomer | Assay | Result (IC50 / Activity) | Reference |
| Eicosanyl-p-coumarate | cis | DPPH Radical Scavenging | Moderate free radical scavenging ability | [8] |
| p-Coumaric Acid Gel | trans (presumed) | DPPH Radical Scavenging | IC50: 0.833 mg/mL | [9] |
| Tormentic Acid Ester (TACE) | trans | Cellular ROS reduction | Significantly reduced ROS levels compared to parent acid | [10] |
| Tormentic Acid Ester (TACE) | trans | Cellular NO reduction | Significantly reduced NO levels compared to parent acid | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of coumaric acid esters is a significant area of investigation. Studies have shown that these compounds can modulate inflammatory pathways. A key study revealed that 3-O-trans-p-coumaroyl esterification of tormentic acid (trans-TACE) significantly enhanced its anti-inflammatory effects by targeting the NF-κB signaling pathway.[10] The same study highlighted key differences in bioactivities between the trans and cis isoforms of TACE, underscoring the importance of stereochemistry in therapeutic assessments.[10]
| Compound/Ester | Isomer | Model / Assay | Key Finding | Reference |
| Tormentic Acid Ester (TACE) | trans | LPS-stimulated THP-1 macrophages | Significantly decreased pro-inflammatory cytokines (TNFα, IL-8, etc.) | [10] |
| Tormentic Acid Ester (TACE) | trans | HEK-Blue reporter cells | Inhibited NF-κB activation in TLR4-dependent and -independent models | [10] |
| Tormentic Acid Ester (TACE) | cis vs trans | General Bioactivity | Revealed key differences in bioactivities between geometric isomers | [10] |
| Pulegyl Cinnamate | trans (presumed) | Carrageenan-Induced Mouse Paw Edema | Displayed noteworthy anti-inflammatory activity | [11] |
Cytotoxicity and Anticancer Activity
Esterification of p-coumaric acid has been shown to enhance its cytotoxicity against cancer cells. Ethyl and butyl esters of p-coumaric acid caused substantial tumor cell death at doses where the parent acid had no significant effect.[12][13] This suggests that increasing lipophilicity through esterification is a promising strategy for developing anticancer agents.[13] While this study did not compare cis and trans isomers, it establishes the importance of the ester moiety. Other studies have shown that various cinnamic acid esters exhibit significant cytotoxicity against several malignant cell lines with IC50 values ranging from 42 to 166 µM.[14]
| Compound/Ester | Isomer | Cell Line | Assay | Result (IC50 / Effect) | Reference |
| Ethyl p-coumarate | trans (presumed) | B16-F10 & SK-MEL-25 Melanoma | LDH release, Crystal Violet | Caused substantial cell death at < 1 mM | [12][13] |
| Butyl p-coumarate | trans (presumed) | B16-F10 & SK-MEL-25 Melanoma | LDH release, Crystal Violet | Caused substantial cell death at < 1 mM | [12][13] |
| Various Cinnamic Acid Esters | Not Specified | HeLa, K562, Fem-x, MCF-7 | MTT Test | IC50: 42 - 166 µM | [14] |
Experimental Protocols and Visualizations
Detailed and standardized methodologies are crucial for the objective evaluation of biological activity. Below are protocols for key experiments cited in the comparison.
Experimental Workflow
The general workflow for screening the biological activity of synthesized or isolated coumaric acid esters involves a multi-step process from compound preparation to specific bioassays.
Caption: General workflow for screening coumaric acid esters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should have a deep violet color.[15]
-
Procedure :
-
Add a small volume (e.g., 0.5 mL) of the test compound solution at various concentrations (e.g., 10-400 µg/mL) to a larger volume (e.g., 1.5 mL) of the DPPH solution.[15][16]
-
Vigorously shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.[15] A blank containing only the solvent and DPPH is used as a control.
-
-
Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a plot of scavenging percentage against concentration.[17]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Media Preparation : Prepare dilutions of the test compounds in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[18]
-
Procedure :
-
Dispense the broth containing serial dilutions of the test compound into tubes or microplate wells.
-
Inoculate the tubes/wells with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubate the samples under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi).[18]
-
-
Determination : The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[1][3]
Anti-Inflammatory NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Certain coumaric acid esters exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB pathway by a trans-coumaroyl ester.[10]
Conclusion
The stereochemistry of coumaric acid esters is a critical determinant of their biological activity. While research has historically focused on the more abundant trans isomers, evidence suggests that cis isomers may offer enhanced or different pharmacological profiles, particularly in antimicrobial applications. Esterification itself is a proven strategy to enhance the potency of coumaric acid, notably increasing cytotoxicity against cancer cells by improving lipophilicity.[12][13] Future research should systematically evaluate both cis and trans esters across a range of biological assays to fully elucidate their structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutics in oncology, infectious disease, and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid | CMST [cmst.eu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins [mdpi.com]
- 7. Cis-Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Antiinflammatory Activity of Cinnamic Acid Esters [mdpi.com]
- 12. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids [jmchemsci.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
In Vivo Anticancer Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of 3-O-cis-p-Coumaroyltormentic acid, focusing on its in vivo validation. While direct in vivo experimental data for this specific compound is limited in publicly available literature, this document summarizes its established in vitro efficacy and presents a comparative analysis with other relevant anticancer agents that have undergone in vivo testing. The experimental protocols and signaling pathway information are based on established methodologies in preclinical cancer research.
Comparative Efficacy of Anticancer Agents
The following table summarizes the available data for this compound and provides a comparative look at other compounds evaluated in in vivo models. This comparison aims to contextualize the potential of this compound for future in vivo studies.
| Compound | Cancer Type | Model | Key Findings | In Vivo Data (Tumor Growth Inhibition) |
| This compound | Breast Cancer | In Vitro (MCF-7, MDA-MB-231 cells) | Inhibits proliferation and mammosphere formation; downregulates c-Myc protein.[1][2] | Not available in searched literature. |
| Betulinic Acid | Breast Cancer | In Vivo (Zebrafish xenograft) | Suppressed the growth of transplanted MCF-7 cells. | Specific percentage of inhibition not provided. |
| SP2043 (collagen IV-derived peptide) | Breast Cancer | In Vivo (MDA-MB-231 xenograft) | Inhibited tumor growth by preventing angiogenesis. | 77.8% (10 mg/kg) and 90.7% (20 mg/kg) inhibition.[3] |
| LfcinB (peptide) | Breast Cancer | In Vivo (Mouse xenograft) | Induced apoptosis and reduced tumor growth rate and size.[3] | Significant reduction in tumor volume and weight. |
| Rosmarinic Acid | Pancreatic Cancer | In Vivo (Xenograft mice) | Dose-dependently inhibited tumor growth. | Statistically significant reduction in tumor volume and weight. |
| ErSO-TFPy | ER+ Breast Cancer | In Vivo (Mouse models) | Induced complete or near-complete regression of tumors in a single dose.[4] | Eliminated small tumors and significantly shrank large tumors.[4] |
Experimental Protocols
A standard protocol for evaluating the in vivo anticancer activity of a compound using a xenograft mouse model is detailed below. This protocol is a representative example and can be adapted for specific research needs.
Xenograft Mouse Model Protocol for Anticancer Drug Evaluation
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are grown to 80-90% confluency, harvested, washed with sterile PBS, and resuspended in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used.
-
Mice are allowed to acclimate for at least one week.
-
0.1 mL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
3. Tumor Monitoring and Treatment:
-
Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., this compound) is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
4. Efficacy Evaluation and Data Analysis:
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) and Western blotting.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anticancer effects by targeting the c-Myc signaling pathway. c-Myc is a proto-oncogene that plays a crucial role in cell proliferation, growth, and apoptosis.[1][2] Its downregulation is a key strategy in cancer therapy.
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for the in vivo validation of an anticancer compound is illustrated below.
Caption: Standard workflow for in vivo validation of an anticancer compound.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. acs.org [acs.org]
A Comparative Guide to the Research Findings on 3-O-cis-p-Coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-O-cis-p-Coumaroyltormentic acid and its relevant alternatives. The information is compiled from various research findings to offer an objective overview supported by experimental data.
Abstract
This compound, a natural triterpenoid, has demonstrated notable anti-cancer properties, particularly against breast cancer. Research indicates its ability to inhibit the proliferation of cancer cells and target cancer stem cells by promoting the degradation of the oncoprotein c-Myc. This guide compares its efficacy with its geometric isomer, 3-O-trans-p-Coumaroyltormentic acid, its parent compound, tormentic acid, and other related triterpenoids such as betulinic acid and ursolic acid. The comparison extends to their anti-inflammatory activities, providing a broader perspective on their therapeutic potential.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-proliferative and anti-inflammatory activities of this compound and its alternatives.
Table 1: Anti-Proliferative Activity against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time | Citation |
| This compound | MCF-7 | ≥80 | 48h | |
| MDA-MB-231 | ≥80 | 48h | [1] | |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7 | ≥40 | 48h | [1] |
| MDA-MB-231 | ≥80 | 48h | [1] | |
| Betulinic Acid | MCF-7 | ~112 - 154 | 72h | [2] |
| MDA-MB-231 | 58 µg/mL (~127 µM) | Not Specified | ||
| MDA-MB-231 | 17.21 ± 0.86 | 48h | [3] | |
| Ursolic Acid | MCF-7 | 221 µg/mL (~484 µM) | 72h | [4] |
| MDA-MB-231 | 239 µg/mL (~524 µM) | 72h | [4] |
Table 2: Inhibition of Mammosphere Formation in Breast Cancer Cell Lines
| Compound | Cell Line | Effective Concentration (µM) for Inhibition | Citation |
| This compound | MCF-7, MDA-MB-231 | 40 | [1] |
| 3-O-trans-p-Coumaroyltormentic acid | MCF-7, MDA-MB-231 | 10 - 20 | [1] |
Table 3: Anti-Inflammatory Activity
| Compound | Assay | Key Findings | Citation |
| 3-O-trans-p-Coumaroyltormentic acid | NF-κB Inhibition | Significantly inhibits TLR4-dependent and -independent NF-κB activation. | [4] |
| Tormentic Acid | NF-κB Inhibition | Shows a slight tendency to reduce active NF-κB levels. Inhibits H2O2-induced NF-κB p65 phosphorylation. | [4][5] |
| Cytokine Production | Decreased production of TNF-α, IL-6, and IL-1β. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation of the findings.
Cell Proliferation Assay (MTS Assay)
The anti-proliferative effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1]
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, its alternatives, or vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curves.
Mammosphere Formation Assay
This assay is used to assess the activity of cancer stem cells.[1]
-
Single-Cell Suspension: Adherent breast cancer cells are trypsinized and passed through a cell strainer to obtain a single-cell suspension.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1,000 cells/cm²) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.
-
Compound Treatment: The test compounds are added to the culture medium at the desired concentrations.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 5-10 days, allowing mammospheres to form.
-
Quantification: The number and size of mammospheres (typically >50 µm in diameter) are quantified using a microscope. The sphere-forming efficiency (SFE) is calculated as (number of mammospheres / number of cells seeded) x 100%.[6]
Western Blot Analysis for c-Myc Degradation
This technique is used to determine the levels of c-Myc protein in response to treatment.[1]
-
Cell Lysis: Cells are treated with the test compounds for a specified duration. After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for c-Myc. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the c-Myc band is quantified and normalized to the loading control to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of c-Myc Degradation
Caption: Proposed mechanism of this compound-induced c-Myc degradation.
Experimental Workflow for Mammosphere Formation Assay
Caption: Workflow for the mammosphere formation assay.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and the inhibitory role of tormentic acid.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Investigating the Synergy: A Comparative Guide to Combining 3-O-cis-p-Coumaroyltormentic Acid with Conventional Chemotherapy
Absence of Direct Preclinical Evidence and the Path Forward
To date, preclinical studies directly investigating the synergistic effects of 3-O-cis-p-Coumaroyltormentic acid with standard chemotherapeutic agents have not been published. However, the established anticancer mechanisms of this natural compound, particularly its role in inducing apoptosis and targeting cancer stem cells, present a strong rationale for its investigation as a synergistic partner in chemotherapy. This guide provides a proposed framework for researchers and drug development professionals to explore these potential synergistic interactions, outlining hypothetical comparisons, detailed experimental protocols, and the signaling pathways that may be involved.
Hypothetical Synergistic Effects with Doxorubicin (B1662922) in Breast Cancer
Based on its demonstrated activity against breast cancer cells and cancer stem cells, this compound is a promising candidate for combination therapy with doxorubicin, a standard-of-care anthracycline antibiotic used in breast cancer treatment.[1][2] The proposed synergistic mechanism involves the dual targeting of the bulk tumor cell population by doxorubicin and the cancer stem cell niche by this compound.
Quantitative Data Comparison
The following tables present a template for summarizing the quantitative data from hypothetical studies comparing the efficacy of this compound and doxorubicin, both alone and in combination.
Table 1: In Vitro Cytotoxicity (IC50) in MDA-MB-231 Breast Cancer Cells
| Treatment | IC50 (µM) after 48h |
| This compound | Data to be determined |
| Doxorubicin | Data to be determined |
| Combination (1:1 ratio) | Data to be determined |
Table 2: Combination Index (CI) Analysis
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Ratio (Compound:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) |
| 1:1 | 0.50 | Data to be determined |
| 1:1 | 0.75 | Data to be determined |
| 1:1 | 0.90 | Data to be determined |
Table 3: Apoptosis Induction in MDA-MB-231 Cells
| Treatment (at IC50) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | Data to be determined |
| This compound | Data to be determined |
| Doxorubicin | Data to be determined |
| Combination | Data to be determined |
Potential Synergistic Mechanisms and Signaling Pathways
This compound has been shown to inhibit breast cancer stem cell formation through the downregulation of c-Myc, a key transcription factor involved in cell proliferation and apoptosis.[1][2] It also induces apoptosis in leukemia cells via the mitochondrial pathway.[3][4] When combined with a DNA-damaging agent like doxorubicin, it is hypothesized that this compound could lower the apoptotic threshold and prevent cancer stem cell-mediated resistance and recurrence.
Caption: Proposed synergistic signaling pathways of this compound and Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols for the key experiments proposed.
Cell Viability and IC50 Determination (MTS Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, or a combination of both at a constant ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using non-linear regression analysis.
Combination Index (CI) Calculation
-
Methodology: The Chou-Talalay method is the standard for determining drug synergy.
-
Software: Use software such as CompuSyn to calculate CI values from the dose-response curves of the individual drugs and their combination.
-
Interpretation: A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound, the combination, and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation of the synergistic effects of this compound and a selected chemotherapy agent.
Caption: A proposed experimental workflow for assessing synergistic anticancer effects.
This structured approach provides a robust framework for elucidating the potential synergistic relationship between this compound and conventional chemotherapy, paving the way for the development of more effective and less toxic cancer treatment regimens.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-cis-p-Coumaroyltormentic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for 3-O-cis-p-Coumaroyltormentic acid could be located. This document provides guidance based on the compound's known cytotoxic properties and general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures due to its cytotoxic nature.[1] This triterpenoid (B12794562) has been identified as a cytotoxic agent, meaning it is toxic to living cells.[2] Consequently, all materials that come into contact with this compound are considered potentially hazardous and must be managed as cytotoxic waste to ensure personnel safety and environmental protection.[1][3]
Compound Data Summary
The following table summarizes the available information for this compound. Due to the lack of a comprehensive SDS, quantitative toxicity data such as LD50 is not available.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 121072-40-0 | [4][5] |
| Molecular Formula | C₃₉H₅₄O₇ | [5] |
| Molecular Weight | 634.9 g/mol | [4][5] |
| Purity | >98% | [4] |
| Known Hazards | Cytotoxic | [1][2] |
| Storage | Store at -20°C under an inert atmosphere. | [5] |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound and all contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, don appropriate PPE, including:
-
Double nitrile gloves (cytotoxic resistant)
-
A disposable gown
-
Safety goggles or a face shield
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, gowns, bench paper) into a designated, leak-proof, and puncture-resistant container.
-
This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips, contaminated glassware) that have come into contact with the compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic sharps.[7]
-
3. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces.
-
Use a suitable deactivating agent if one is known and approved by your EHS. If not, a thorough cleaning with a laboratory detergent followed by 70% ethanol (B145695) is a common practice.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid cytotoxic waste.[3]
4. Final Disposal:
-
All categories of this compound waste (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.[7]
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-O-cis-p-Coumaroyltormentic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-O-cis-p-Coumaroyltormentic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 121072-40-0 | [1] |
| Molecular Formula | C₃₉H₅₄O₇ | [1] |
| Molecular Weight | 634.9 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Under inert atmosphere | [1] |
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, which is presumed to be a powdered substance.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles and a face shield | Provides protection from splashes and airborne particles.[2][3] |
| Hands | Chemical-resistant nitrile gloves (double-gloving recommended) | Protects skin from direct contact.[2][4] Powder-free gloves are advised to prevent contamination.[2] |
| Body | Laboratory coat and long-sleeved clothing | Protects skin from accidental spills.[5] |
| Respiratory | N95 or N100 respirator | Essential for handling powdered chemicals to prevent inhalation of fine dust particles.[2][5] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product is this compound and note the purity.
-
Store the container in a freezer at -20°C under an inert atmosphere as recommended.[1]
2. Preparation for Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
-
Don all required personal protective equipment as outlined in the PPE table.
3. Handling and Use:
-
When weighing the powdered compound, do so within the fume hood to contain any dust. Avoid actions that could generate dust.[6]
-
Use the smallest practical quantity for your experiment to minimize waste and potential exposure.[6]
-
If preparing a solution, always add the acid to the solvent, never the other way around, to prevent splashing and exothermic reactions.[6][7]
4. Post-Handling and Cleanup:
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. Organic acid waste should be segregated from bases and other incompatible materials.[6]
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of this compound down the drain.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling similar chemical compounds. A thorough risk assessment should be conducted before beginning any work with this compound. Always consult with your institution's safety officer for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
